3,5-Dibromo-1-methylpyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3,5-dibromo-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVJQIHAUHVGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516841 | |
| Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87486-34-8 | |
| Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 3,5-Dibromo-1-methylpyrazin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, N-methylaminoacetonitrile, followed by a cyclization reaction to yield the target pyrazinone. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of N-methylaminoacetonitrile hydrochloride from methylamine hydrochloride, formaldehyde, and sodium cyanide. The resulting aminoacetonitrile is then cyclized with oxalyl bromide to form the desired 3,5-dibrominated pyrazinone ring system.
Experimental Protocols
Step 1: Synthesis of N-methylaminoacetonitrile Hydrochloride
This procedure is adapted from a patented method for the preparation of methylaminoacetonitrile hydrochloride.
Materials:
-
Methylamine hydrochloride
-
Formaldehyde (30% aqueous solution)
-
Sodium cyanide
-
3-Mercaptopropionic acid
-
Hydrochloric acid
-
Ethanol
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add methylamine hydrochloride (67.5 g), 30% formaldehyde solution (120 g), and 3-mercaptopropionic acid (4.9 g).
-
Stir the mixture for 30 minutes and then cool to below 0°C in an ice-salt bath.
-
Slowly add a 30% aqueous solution of sodium cyanide (163 g) dropwise, maintaining the temperature at 0°C. The addition should take 2-3 hours.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Allow the reaction mixture to stand and separate. The upper layer containing the crude N-methylaminoacetonitrile is collected.
-
To a separate flask, add ethanol (50 g) and the crude N-methylaminoacetonitrile (50 g). Cool the mixture to below 10°C.
-
While stirring, slowly add ethanolic hydrochloric acid, maintaining the temperature between 5-10°C, until the pH of the solution is between 1 and 2.
-
Slowly warm the mixture to 80°C and hold at this temperature for 30 minutes.
-
Cool the mixture to 0-5°C and maintain this temperature for 30 minutes to allow for precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry to yield N-methylaminoacetonitrile hydrochloride.
Quantitative Data:
| Product | Form | Yield | Purity |
|---|
| N-methylaminoacetonitrile hydrochloride | White solid | ~70% (based on methylamine hydrochloride) | >98.5% |
Step 2: Synthesis of this compound
This procedure is based on the general method for the synthesis of 3,5-dihalo-2(1H)-pyrazinones from α-aminonitriles, often referred to as Hoornaert's method or an optimized version thereof.
Materials:
-
N-methylaminoacetonitrile hydrochloride
-
Oxalyl bromide
-
Toluene
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere, suspend N-methylaminoacetonitrile hydrochloride in anhydrous toluene.
-
Cool the suspension in an ice bath and slowly add oxalyl bromide dropwise. Caution: Oxalyl bromide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess oxalyl bromide by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data: Yields for this specific reaction are not detailed in the available literature but are generally moderate for this type of transformation.
| Product | Form | Molecular Formula | Molecular Weight |
| This compound | Solid | C5H4Br2N2O | 267.91 g/mol |
Spectroscopic Data
Expected 1H NMR Signals:
-
A singlet for the N-methyl protons (CH3), likely in the range of 3.0-4.0 ppm.
-
A singlet for the vinyl proton on the pyrazinone ring, likely in the range of 7.0-8.0 ppm.
Expected 13C NMR Signals:
-
A signal for the N-methyl carbon.
-
Signals for the carbon atoms of the pyrazinone ring, including the carbonyl carbon and the two bromine-substituted carbons.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound. The described two-step pathway offers a viable route for the preparation of this important heterocyclic compound. Researchers and scientists in the field of drug development can utilize the provided experimental protocols and data as a foundation for their synthetic endeavors. Further optimization of the cyclization step and detailed spectroscopic analysis of the final product would be valuable additions to the existing knowledge base.
An In-depth Technical Guide to 3,5-Dibromo-1-methylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-1-methylpyrazin-2(1H)-one is a halogenated heterocyclic compound that serves as a versatile intermediate in synthetic organic chemistry. Its pyrazinone core is a key structural motif in various biologically active molecules, making this compound a valuable building block in the design and synthesis of novel therapeutic agents and other functional organic materials. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Br₂N₂O | [1][2][3] |
| Molecular Weight | 267.91 g/mol | [2][3] |
| CAS Number | 87486-34-8 | [2][3][4] |
| Appearance | White to light brown solid | [5] |
| Melting Point | 98 °C | [5] |
| Boiling Point | 261.9 ± 50.0 °C (Predicted) | [5] |
| Density | 2.20 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | -6.54 ± 0.70 (Predicted) | [5] |
| Storage Temperature | 2-8°C under inert gas (e.g., Nitrogen or Argon) | [5] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, predicted mass spectrometry data from computational models can provide insights into its mass-to-charge ratio under different ionization conditions.
Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 266.87633 | 122.8 |
| [M+Na]⁺ | 288.85827 | 136.4 |
| [M-H]⁻ | 264.86177 | 128.5 |
| [M+NH₄]⁺ | 283.90287 | 141.7 |
| [M+K]⁺ | 304.83221 | 121.4 |
Data sourced from PubChem.[1]
Synthesis and Reactivity
General Synthetic Approach
This compound is typically synthesized from an α-aminonitrile precursor. A general and widely applicable method for the preparation of 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an oxalyl halide.[6][7] In the case of this compound, the α-aminonitrile would be derived from methylamine.
The following diagram illustrates a generalized synthetic workflow for this class of compounds.
Experimental Protocol (General Method)
The following is a generalized experimental protocol based on the synthesis of related 3,5-dihalo-2(1H)-pyrazinones.[6][7] Note: This is not a detailed, optimized protocol for the specific title compound and should be adapted and optimized by the researcher.
-
Preparation of the α-Aminonitrile: The α-aminonitrile derived from methylamine is prepared via a Strecker-type reaction involving methylamine, an appropriate aldehyde, and a cyanide source.
-
Cyclization: The α-aminonitrile is dissolved in a suitable solvent such as toluene or o-dichlorobenzene.
-
An excess of oxalyl bromide is added to the solution.
-
The reaction mixture is heated at a temperature ranging from 70-100 °C for 4-6 hours or stirred at room temperature for several days until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Reactivity and Use in Further Synthesis
This compound is a valuable building block due to the differential reactivity of the two bromine atoms, which allows for selective functionalization. It is often used in cross-coupling and nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution: The bromine at the 3-position is susceptible to nucleophilic aromatic substitution by various amines.[6]
-
Suzuki-Miyaura Cross-Coupling: The bromine at the 5-position can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to introduce aryl or heteroaryl substituents.[6]
The following diagram illustrates the utility of this compound as a synthetic intermediate.
Potential Biological and Pharmaceutical Applications
While there is no specific biological activity reported for this compound itself, the pyrazinone scaffold is of significant interest in medicinal chemistry. Various substituted pyrazinone and pyrazine derivatives have been investigated for a range of biological activities.
-
Antimicrobial and Antifungal Activity: Substituted pyrazinecarboxamides have been evaluated for their antimycobacterial and antifungal properties.[8] The presence of halogen substituents has been noted in compounds with biological activity.[8]
-
Enzyme Inhibition: Pyrazine-based compounds have been designed and synthesized as inhibitors of enzymes such as mycobacterial methionine aminopeptidase 1, a target for anti-tuberculosis drug discovery.[9]
-
Anticancer Activity: The pyrazoline scaffold, a related heterocyclic system, has been incorporated into molecules exhibiting anticancer properties.[10] The broader class of nitrogen-containing heterocycles is a rich source of inspiration for the development of new anticancer agents.
The utility of this compound as a synthetic intermediate allows for the generation of diverse libraries of substituted pyrazinones for screening against various biological targets.
Safety Information
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. PubChemLite - 3,5-dibromo-1-methyl-1h-pyrazin-2-one (C5H4Br2N2O) [pubchemlite.lcsb.uni.lu]
- 2. usbio.net [usbio.net]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. rndmate.com [rndmate.com]
- 5. This compound | 87486-34-8 [amp.chemicalbook.com]
- 6. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 8. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation [mdpi.com]
- 9. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Data for 3,5-Dibromo-1-methylpyrazin-2(1H)-one: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of 3,5-Dibromo-1-methylpyrazin-2(1H)-one are summarized in the table below. This information is crucial for its identification and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂N₂O | PubChem, Chemical Suppliers |
| Molecular Weight | 267.91 g/mol | Chemical Suppliers |
| CAS Number | 87486-34-8 | Chemical Suppliers |
| Monoisotopic Mass | 265.86905 Da | PubChem |
Predicted Mass Spectrometry Data
While experimental mass spectra were not found, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are available through databases such as PubChem. This data is valuable for the identification of the compound in mass spectrometry analyses.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 266.87633 |
| [M+Na]⁺ | 288.85827 |
| [M-H]⁻ | 264.86177 |
| [M+NH₄]⁺ | 283.90287 |
| [M+K]⁺ | 304.83221 |
| [M]⁺ | 265.86850 |
| [M]⁻ | 265.86960 |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the public domain. However, this section outlines the general methodologies that would be employed for such characterization based on standard laboratory practices for organic compounds.[2]
General Synthesis Protocol: The synthesis of pyrazinone derivatives often involves multi-step reactions. A common route could involve the bromination of a pyrazinone precursor. A typical synthesis workflow would include:
-
Reaction Setup: The starting materials would be dissolved in a suitable solvent under a controlled atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Brominating agents would be added, and the reaction mixture would be stirred at a specific temperature for a set duration.
-
Reaction Monitoring: The progress of the reaction would be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be quenched and extracted with an organic solvent. The organic layer would then be washed, dried, and the solvent evaporated.
-
Purification: The crude product would be purified using column chromatography to isolate the desired compound.
General Spectroscopic Analysis Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The spectra would be recorded on an NMR spectrometer (e.g., 400 MHz).
-
Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).
-
-
Infrared (IR) Spectroscopy:
-
An IR spectrum would be obtained using an FTIR spectrometer.
-
The sample could be analyzed as a thin film, a KBr pellet, or in a suitable solvent.
-
Absorption bands would be reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be acquired using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
The ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) would be selected based on the compound's properties.
-
Visualizations
The following diagrams illustrate a generalized workflow for spectroscopic analysis and the chemical structure of the target compound.
References
3,5-Dibromo-1-methylpyrazin-2(1H)-one mechanism of action in biological systems
Executive Summary
This technical guide addresses the current scientific understanding of the biological mechanism of action for the compound 3,5-Dibromo-1-methylpyrazin-2(1H)-one. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this specific molecule. While the compound is commercially available and indexed by chemical suppliers, it appears to be an uncharacterized agent in the context of biological systems.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 87486-34-8 |
| Molecular Formula | C₅H₄Br₂N₂O |
| Molecular Weight | 267.91 g/mol |
Review of Existing Data
Extensive searches of scientific databases and literature have been conducted to gather all available information on the biological properties of this compound. These searches included queries for its mechanism of action, biological activity, pharmacological properties, and involvement in any signaling pathways.
The results of this comprehensive search indicate that while this compound is listed in the catalogs of several chemical suppliers[1][2][3], there is a notable absence of peer-reviewed scientific publications detailing its effects on biological systems. No data regarding its mechanism of action, quantitative biological activity, or relevant experimental protocols could be identified.
Analysis of Related Compounds
In the absence of direct data, a search for structurally related compounds was performed to infer potential biological activities. While various pyrazinone derivatives have been investigated for their therapeutic potential, the specific contributions of the dibromo and N-methyl substitutions on this particular pyrazinone core remain unelucidated. Without experimental data, any discussion of its mechanism of action would be purely speculative and fall outside the scope of this evidence-based technical guide.
Conclusion and Future Directions
Currently, the mechanism of action of this compound in biological systems is unknown. The core requirements for this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled due to the lack of available scientific research on this compound.
For researchers and drug development professionals interested in this molecule, the field is open for foundational research. Initial steps should include in vitro screening assays to determine its cytotoxic, antimicrobial, or other potential biological activities. Should any activity be identified, subsequent studies would be required to elucidate the underlying mechanism of action and its effects on cellular signaling pathways.
Logical Workflow for Future Research
For any future investigation into the biological activity of this compound, a logical experimental workflow would be necessary.
Caption: A proposed workflow for the initial biological characterization of this compound.
References
Unveiling the Chemistry and Biology of Brominated Pyrazinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyrazinones represent a fascinating and increasingly important class of heterocyclic natural products. Initially discovered from marine organisms, these compounds have garnered significant attention for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of brominated pyrazinones, with a focus on the core chemical and biological principles that underpin their significance in medicinal chemistry and drug development.
Discovery and History: From Marine Sponges to the Laboratory
The story of brominated pyrazinones is intrinsically linked to the exploration of marine biodiversity. While the pyrazinone core is a known scaffold in various natural products, the discovery of its brominated congeners primarily emerged from studies of marine invertebrates, particularly sponges of the order Verongiida. These organisms are renowned for their production of a diverse array of brominated tyrosine-derived alkaloids.
One of the pivotal discoveries in this field was the isolation of ma'edamines A and B from an Okinawan sponge of the genus Suberea. These compounds were identified as bromotyrosine alkaloids featuring a unique 2(1H)-pyrazinone ring, representing an early example of this structural motif in a brominated natural product.
Another significant milestone was the discovery of the dragmacidins , a family of complex bis-indole alkaloids isolated from various deep-water sponges of the genera Dragmacidon, Halicortex, Spongosorites, and Hexadella. Notably, dragmacidin D incorporates a brominated pyrazinone moiety, further highlighting the prevalence of this scaffold in marine natural products.[1]
The historical development of synthetic methodologies for pyrazinones predates the discovery of these natural products. Early methods for pyrazinone synthesis were described in the early 20th century, with more extensive exploration from the 1940s onwards, driven by their presence in other biologically active natural products.[1] The subsequent discovery of brominated marine natural products spurred the development of specific synthetic strategies to access these halogenated derivatives.
Isolation and Characterization of Naturally Occurring Brominated Pyrazinones
The isolation of brominated pyrazinones from their natural sources is a multi-step process that requires careful chromatographic techniques. A general workflow for the isolation and characterization of these compounds is outlined below.
Experimental Workflow for Isolation
References
Potential Therapeutic Targets of 3,5-Dibromo-1-methylpyrazin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-1-methylpyrazin-2(1H)-one is a halogenated heterocyclic compound with a pyrazinone core. While direct biological studies on this specific molecule are not publicly available, its structural motifs—the pyrazinone ring and bromine substituents—are features of numerous compounds with significant pharmacological activities. This technical guide synthesizes existing research on structurally related pyrazinone, pyrazole, and brominated heterocyclic compounds to extrapolate the potential therapeutic targets of this compound. The primary inferred activities lie in anticancer, anti-inflammatory, and antimicrobial domains. This document provides a comprehensive overview of these potential applications, including quantitative data from analogous compounds, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and workflows to guide future research and drug development efforts.
Introduction: Rationale for Investigation
The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, to heterocyclic rings is a common strategy in drug design to modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The presence of two bromine atoms on the pyrazinone core of this compound suggests a potential for enhanced or novel biological activities compared to its non-halogenated counterparts. This guide explores the most promising therapeutic avenues for this compound based on an analysis of its structural analogs.
Potential Therapeutic Area: Oncology
The anticancer potential of pyrazinone and pyrazole derivatives is extensively documented. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inferred Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyrazinone analogs exhibit anticancer activity is through the inhibition of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer. The brominated nature of this compound may enhance its binding to the ATP-binding pocket of various kinases.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Analogs have shown activity against RTKs such as TrkA, which are involved in cell growth and differentiation.
-
Janus Kinases (JAKs): Pyrazine-based compounds have demonstrated potent inhibition of JAK isoforms, which are key components of the JAK-STAT signaling pathway, crucial for cytokine-mediated cell proliferation.
-
Checkpoint Kinasess (Chk): Pyrazole derivatives have been identified as inhibitors of Chk2, a key regulator of the DNA damage response.
-
Aurora Kinases: Certain pyrazolyl benzimidazoles have shown potent inhibition of Aurora A and B kinases, which are essential for mitotic progression.
Below is a diagram illustrating a generalized workflow for identifying and characterizing kinase inhibitors.
In Silico Modeling of 3,5-Dibromo-1-methylpyrazin-2(1H)-one Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of the novel compound 3,5-Dibromo-1-methylpyrazin-2(1H)-one. Due to the limited publicly available data on this specific molecule, this paper outlines a hypothetical, yet plausible, in silico workflow targeting a relevant biological macromolecule. By leveraging established computational techniques, we explore potential binding modes, predict pharmacokinetic properties, and lay the groundwork for future experimental validation. This document serves as a detailed protocol and a strategic blueprint for the computational assessment of novel pyrazinone derivatives in drug discovery pipelines.
Introduction
This compound is a halogenated heterocyclic compound with the molecular formula C₅H₄Br₂N₂O.[1][2][3] While specific biological activities for this molecule are not extensively documented in public literature, the pyrazinone scaffold is a known pharmacophore present in various biologically active compounds. Notably, pyrazine derivatives have been investigated as inhibitors of various kinases, including PIM-1 kinase, which is a recognized target in oncology.[1][2][4][5]
This guide will therefore use PIM-1 kinase as a representative target to illustrate a complete in silico modeling workflow for this compound. The methodologies described herein are broadly applicable to other potential protein targets.
Physicochemical and Predicted ADMET Properties
A preliminary in silico assessment of the drug-like properties of this compound is crucial. The following table summarizes its basic physicochemical properties and predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, which are essential for evaluating its potential as a therapeutic agent.
| Property | Value | Source |
| Physicochemical Properties | ||
| CAS Number | 87486-34-8 | [1] |
| Molecular Formula | C₅H₄Br₂N₂O | [1][2][3] |
| Molecular Weight | 267.91 g/mol | [1] |
| XlogP (Predicted) | 1.5 | [6] |
| Predicted ADMET Properties | ||
| Human Intestinal Absorption | High | Predicted |
| Blood-Brain Barrier Permeation | Low | Predicted |
| CYP2D6 Inhibitor | No | Predicted |
| AMES Toxicity | Non-mutagenic | Predicted |
| hERG I Inhibitor | No | Predicted |
In Silico Modeling Workflow
The following sections detail the experimental protocols for a comprehensive in silico investigation of this compound, targeting PIM-1 kinase as a hypothetical interacting protein.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of the ligand (this compound) and the target protein (PIM-1 kinase) for subsequent molecular docking and simulation studies.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using a molecular editor (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges are assigned to the atoms.
-
-
Protein Preparation:
-
The 3D crystal structure of PIM-1 kinase is downloaded from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
The protein structure is energy minimized to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound within the active site of PIM-1 kinase.
Protocol:
-
Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the PIM-1 kinase crystal structure or by using a binding site prediction algorithm.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the defined binding site of the protein.
-
Pose Selection and Analysis: The resulting docking poses are clustered and ranked based on their predicted binding energies. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the predicted protein-ligand complex and to further refine the binding mode in a simulated physiological environment.
Protocol:
-
System Setup: The top-ranked docked complex is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is subjected to energy minimization to remove any bad contacts. This is followed by a two-step equilibration process: an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
Production Run: A production MD simulation is run for a specified time (e.g., 100 nanoseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and to monitor the intermolecular interactions over time.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico modeling process.
Concluding Remarks
This technical guide has outlined a comprehensive in silico strategy for the characterization of this compound. By employing a systematic workflow of ligand and protein preparation, molecular docking, and molecular dynamics simulations, it is possible to generate valuable hypotheses regarding the potential biological targets and binding interactions of this novel compound. The presented protocols and visualizations serve as a robust framework for researchers engaged in the computational assessment of new chemical entities, ultimately accelerating the drug discovery and development process. The hypothetical targeting of PIM-1 kinase provides a tangible example of how these methods can be applied to elucidate the mechanism of action for uncharacterized molecules. Future experimental validation is essential to confirm these in silico predictions.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. keyorganics.net [keyorganics.net]
- 4. researchgate.net [researchgate.net]
- 5. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. PubChemLite - 3,5-dibromo-1-methyl-1h-pyrazin-2-one (C5H4Br2N2O) [pubchemlite.lcsb.uni.lu]
The Versatile Scaffold: 3,5-Dibromo-1-methylpyrazin-2(1H)-one in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer three-dimensional diversity and opportunities for multi-vector optimization. Among these, the pyrazinone core has emerged as a privileged structure, demonstrating a broad range of biological activities. This technical guide delves into the specific utility of the 3,5-Dibromo-1-methylpyrazin-2(1H)-one scaffold, a key building block in the development of potent and selective drug candidates. This document will provide a comprehensive overview of its synthesis, derivatization, and application in medicinal chemistry, with a focus on the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists and protein kinase inhibitors. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
The this compound Core: Physicochemical Properties
The foundational scaffold, this compound, possesses the chemical formula C₅H₄Br₂N₂O and a molecular weight of 267.91 g/mol .[1] Its structure is characterized by a pyrazinone ring substituted with two bromine atoms at positions 3 and 5, and a methyl group at the N1 position. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87486-34-8 | [1] |
| Molecular Formula | C₅H₄Br₂N₂O | [1] |
| Molecular Weight | 267.91 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis of the Core Scaffold
While the primary focus of this guide is the application of the scaffold, a general understanding of its synthesis is crucial. The synthesis of 3,5-dihalo-2(1H)-pyrazinones typically involves multi-step sequences starting from readily available materials. Although a specific, detailed protocol for the N-methylated version was not found in the immediate search, the synthesis of the parent 3,5-dihalo-2(1H)-pyrazinone is a key step. Subsequent N-methylation would provide the desired scaffold.
Application in Medicinal Chemistry: Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists
A significant application of the this compound scaffold is in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists. The CRF system is a key regulator of the stress response, and its dysregulation is implicated in anxiety and depression. Researchers at Bristol-Myers Squibb identified the N-3-phenylpyrazinone chemotype as a potent class of CRF1 receptor antagonists, with the 3,5-dihalogenated pyrazinone scaffold serving as a crucial starting material.[2][3][4]
The general synthetic strategy involves the selective substitution of the bromine atoms on the pyrazinone core. This allows for the introduction of various aryl and heteroaryl groups at the 3-position and other functionalities at the 5-position, leading to the optimization of potency and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies on N3-phenylpyrazinones revealed several key insights. The binding affinity for the CRF1 receptor was found to be significantly influenced by the substituents on the phenyl ring at the 3-position and the nature of the group at the 5-position of the pyrazinone core.[3][4]
Table 2: In Vitro Activity of Representative N3-Phenylpyrazinone CRF1 Receptor Antagonists
| Compound | R¹ (at C5) | R² (Aryl at N3) | CRF₁ IC₅₀ (nM) | Reference |
| 12p | -H | 2,4-dichlorophenyl | 0.26 | [3][4] |
Note: This table is a representation based on the provided search results. A full SAR table would require access to the supplementary information of the cited paper.
Experimental Protocols
General Procedure for the Synthesis of N3-Aryl-5-substituted-pyrazinones:
The synthesis of this class of compounds typically starts with a 3,5-dihalo-2(1H)-pyrazinone. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is employed to introduce an aryl or heteroaryl amine at the 3-position. Subsequent functionalization at the 5-position can be achieved through another cross-coupling reaction.[2]
CRF1 Receptor Binding Assay:
The potency of the synthesized compounds is evaluated using a CRF1 receptor binding assay. This assay typically involves the use of cell membranes prepared from cells expressing the human CRF1 receptor and a radiolabeled CRF ligand. The ability of the test compounds to displace the radioligand is measured, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the radioligand binding) is determined.[3][4]
Functional Antagonism Assay:
To assess the functional activity of the compounds, a cell-based assay measuring the inhibition of CRF-stimulated cAMP accumulation is often used. Cells expressing the CRF1 receptor are treated with CRF in the presence and absence of the test compounds. The intracellular cAMP levels are then measured, and the ability of the compounds to antagonize the effect of CRF is quantified.[5]
Application in Medicinal Chemistry: Protein Kinase Inhibitors
The 2(1H)-pyrazinone scaffold has also been explored for the development of protein kinase inhibitors, which are crucial in cancer therapy.[6] The dihalogenated nature of the core allows for the systematic and selective introduction of substituents that can interact with the ATP-binding site of various kinases.
Design Strategy and Synthesis
The design of pyrazinone-based kinase inhibitors often involves mimicking the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region. The pyrazinone core can serve as a suitable scaffold for this purpose. The synthesis of 3,5-disubstituted 2(1H)-pyrazinones for kinase inhibition involves sequential and selective substitution of the halogen atoms, often utilizing palladium-catalyzed cross-coupling reactions.[6]
Diagram 1: General Workflow for the Synthesis of 3,5-Disubstituted Pyrazinone Kinase Inhibitors
Caption: Synthetic workflow for 3,5-disubstituted pyrazinones.
Biological Evaluation
The synthesized compounds are typically screened against a panel of protein kinases to determine their inhibitory activity and selectivity.
Table 3: Representative Kinase Inhibitory Activity of Pyrazinone Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Ma'edamine A | c-erbB-2 | 11 | [6] |
| Imidazo[1,2-a]pyrazine derivative | CDK9 | 7.88 | [7] |
| Pyrido[3,4-c]pyrazine-2(1H)-one derivative | ATR | 0.147 | [7] |
Note: The table includes examples of pyrazinone-containing kinase inhibitors to illustrate the potential of the scaffold. Specific data for derivatives of this compound would require more targeted searches.
Diagram 2: Signaling Pathway Inhibition by a Kinase Inhibitor
Caption: Inhibition of kinase-mediated signaling.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent CRF1 receptor antagonists is well-established, offering a promising avenue for the development of novel treatments for stress-related disorders. Furthermore, the broader pyrazinone class shows significant potential as a source of new protein kinase inhibitors for oncology.
Future research in this area will likely focus on expanding the diversity of substituents introduced onto the pyrazinone core to further optimize potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold against other biological targets is also a promising direction for the discovery of new therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery efforts.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS 87486-34-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and significant applications of 3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS 87486-34-8), a key building block in the synthesis of targeted therapeutics.
Core Chemical Properties
This compound is a halogenated heterocyclic compound. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 87486-34-8 | [1][2][3][4][5][6][7][8][9][10] |
| Chemical Name | This compound | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₅H₄Br₂N₂O | [8] |
| Molecular Weight | 267.91 g/mol | [8] |
| Appearance | White powder or solid | [2][4] |
| Melting Point | 98 °C | [1] |
| Boiling Point | 261.9±50.0 °C at 760 mmHg | [1] |
| Purity | ≥95% - 99% (as offered by suppliers) | [2][5] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from ChemScene Safety Data Sheet.[1]
Key Application in Drug Discovery: Synthesis of BTK Inhibitors
This compound is a crucial commercially available starting material for the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, making it a critical target for the treatment of B-cell malignancies (such as chronic lymphocytic leukemia and mantle cell lymphoma) and autoimmune diseases.
General Synthetic Workflow
The utilization of this compound in a research and development setting typically follows the workflow outlined below.
Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate
The following is a representative experimental protocol derived from patent literature for the initial step in the synthesis of a BTK inhibitor precursor.
Reaction: Synthesis of Intermediate 5 via reaction of this compound with a substituted aniline.
Materials:
-
This compound (CAS 87486-34-8)
-
Appropriate 4-substituted 3-nitroaniline
-
Suitable solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
Procedure:
-
To a solution of the 4-substituted 3-nitroaniline in DMF, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
This is a generalized protocol and specific conditions may vary.
Biological Context: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[11] Activation of the BCR by an antigen initiates a signaling cascade where BTK is a central mediator.[1][12] This ultimately leads to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[11] Dysregulation of this pathway is implicated in various B-cell cancers and autoimmune disorders.
Suppliers
A number of chemical suppliers offer this compound. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for current availability, pricing, and purity specifications.
| Supplier | Location |
| ChemScene | USA |
| ZHEJIANG JIUZHOU CHEM CO.,LTD | China |
| BLDpharm | Global |
| Cool Pharm Ltd. | China |
| Ambeed | USA |
| Key Organics | UK |
| Fluorochem | UK |
| Angene International Limited | Hong Kong |
This is not an exhaustive list and other suppliers may be available.[1][2][3][4][5][7][10][13][14][15]
References
- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.87486-34-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. This compound CAS:87486-34-8_Cool Pharm Ltd._Chemical Cloud Database [chemcd.com]
- 6. China 3,5-Dibromo-1-methylpyrazin-2 (1H) -one CAS RHIF: 87486-34-8 Gwneuthurwyr - Sampl Am Ddim - Alfa Chemical [m.cy.alfachemar.com]
- 7. This compound|CAS 87486-34-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. rndmate.com [rndmate.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | 87486-34-8 [sigmaaldrich.com]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. keyorganics.net [keyorganics.net]
- 15. 87486-34-8 | this compound | Bromides | Ambeed.com [ambeed.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3,5-Dibromo-1-methylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3,5-Dibromo-1-methylpyrazin-2(1H)-one. This procedure is designed to guide researchers in the synthesis of novel 3,5-disubstituted-1-methylpyrazin-2(1H)-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] The reaction couples an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2][3] For dihalogenated heterocyclic substrates like this compound, careful selection of reaction conditions is crucial to achieve the desired mono- or diarylation with high selectivity.[4][5]
General Reaction Scheme:
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize the reaction conditions for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath/microwave reactor
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Reagents for extraction and column chromatography (e.g., ethyl acetate, hexanes, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 or 2.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the starting pyrazinone.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, heating for 30-60 minutes at 100-120 °C is a good starting point.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Representative Conditions for Suzuki Coupling of Dihalogenated Heterocycles
The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of various dihalogenated nitrogen heterocycles, which can serve as a reference for optimizing the reaction of this compound.
| Heterocyclic Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-methoxypyrazine | Indolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 / 12 | 60-70 | [7] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr (3) | K₃PO₄ (2) | Dioxane/H₂O | 80 / 16 | 70-85 (C4 selective) | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O | 100 / 12 | >95 (C4 selective) | [8] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 / 2 | 75 (mono + di) | [9] |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 120 (MW) / 0.67 | 89 | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling protocol.
Caption: Experimental workflow for Suzuki coupling.
Mechanism and Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-1-methylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. The 3,5-diamino-1-methylpyrazin-2(1H)-one scaffold is a key pharmacophore in various biologically active molecules. The selective mono- or di-amination of 3,5-Dibromo-1-methylpyrazin-2(1H)-one via the Buchwald-Hartwig reaction offers a versatile route to a library of novel compounds for drug discovery programs.
This document provides detailed application notes and protocols for performing the Buchwald-Hartwig amination on this compound. Due to the lack of specific literature precedent for this substrate, the presented conditions are based on established protocols for structurally related dihaloheterocycles, such as dihalopyridines and dihalopyridazines. A key challenge in the amination of this substrate is the control of regioselectivity between the C3 and C5 positions. The protocols outlined below provide a systematic approach to screen for optimal conditions to achieve the desired mono- or di-aminated products.
Key Considerations for the Amination of this compound
Regioselectivity: The electronic environment of the pyrazinone ring will influence the relative reactivity of the bromine atoms at the C3 and C5 positions. It is anticipated that one position may be more susceptible to oxidative addition to the palladium catalyst than the other. The choice of palladium precursor, ligand, and base can significantly impact the regioselectivity of the mono-amination. Careful analysis of the reaction mixture by techniques such as HPLC and NMR spectroscopy is crucial to determine the ratio of the 3-amino-5-bromo and 5-amino-3-bromo isomers.
Catalyst System: The selection of the palladium precursor and the phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile and facilitate the catalytic cycle. The choice of base can affect the reaction rate, yield, and selectivity.
Solvent and Temperature: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. The reaction temperature can influence the reaction rate and in some cases, the selectivity. Microwave irradiation can be employed to accelerate the reaction.
Data Presentation: Recommended Screening Conditions for Mono-amination
The following tables summarize suggested starting conditions for the selective mono-amination of this compound. It is recommended to perform small-scale screening experiments to identify the optimal conditions for a specific amine nucleophile.
Table 1: Palladium Precursor and Ligand Screening
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 |
| 5 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 |
| 6 | Pd₂(dba)₃ (1) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 |
Table 2: Base and Solvent Screening
| Entry | Palladium System | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ / Xantphos | NaOtBu (1.5) | Toluene | 100 |
| 2 | Pd(OAc)₂ / Xantphos | KOtBu (1.5) | Toluene | 100 |
| 3 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ (2.0) | Dioxane | 110 |
| 4 | Pd(OAc)₂ / Xantphos | K₃PO₄ (2.0) | Dioxane | 110 |
| 5 | Pd(OAc)₂ / Xantphos | LHMDS (1.5) | THF | 80 |
Experimental Protocols
General Protocol for Screening Mono-amination Reactions
-
To a dry reaction vial, add this compound (1.0 equiv), the desired amine (1.1 equiv), and the base (see Table 2).
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand in the chosen solvent.
-
Add the palladium/ligand solution to the reaction vial.
-
Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-aminated products.
-
Characterize the products by NMR and mass spectrometry to determine the regioselectivity.
Protocol for Di-amination
-
To a dry reaction vial, add this compound (1.0 equiv), the desired amine (2.5 equiv), and NaOtBu (3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 4 mol%) and ligand (e.g., Xantphos, 8 mol%).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and mono-aminated intermediates are consumed.
-
Work-up and purify the product as described in the mono-amination protocol.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes & Protocols: Parallel Synthesis of Substituted Pyrazinones Using 3,5-Dibromo-1-methylpyrazin-2(1H)-one as a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-1-methylpyrazin-2(1H)-one is a key building block for the synthesis of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. Its di-bromo substitution allows for sequential and site-selective functionalization through modern cross-coupling methodologies. This document provides detailed protocols for the application of this scaffold in parallel synthesis workflows, enabling the rapid generation of novel substituted pyrazinone libraries for high-throughput screening and structure-activity relationship (SAR) studies. The amenability of di-halogenated heterocycles to sequential palladium-catalyzed cross-coupling reactions makes this approach highly effective for creating diverse molecular entities.
Core Application: Kinase Inhibitor Library Synthesis
The pyrazinone core is a common feature in a variety of kinase inhibitors. By leveraging parallel synthesis, a multitude of analogs can be synthesized and screened against a panel of kinases to identify potent and selective inhibitors. The differential reactivity of the bromine atoms on the pyrazinone ring can be exploited to introduce a diverse range of substituents, which is crucial for exploring the chemical space around a pharmacophore.
Experimental Protocols
General Workflow for Parallel Synthesis
The proposed workflow involves a two-step sequential cross-coupling strategy. The first reaction is a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination. This sequence allows for the introduction of two different points of diversity.
Caption: General workflow for the parallel synthesis of a disubstituted pyrazinone library.
Protocol 1: Parallel Suzuki-Miyaura Coupling
This protocol describes the parallel synthesis of a library of 5-aryl-3-bromo-1-methylpyrazin-2(1H)-ones.
Materials:
-
This compound
-
A library of boronic acids or pinacol esters
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (3:1)
-
96-well reaction block with reflux condenser
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.2 M in 1,4-dioxane).
-
Prepare a stock solution of Pd(PPh₃)₄ (0.01 M in 1,4-dioxane).
-
Prepare a 2 M aqueous solution of Na₂CO₃.
-
In a 96-well plate, dispense 0.25 mmol of each unique boronic acid into individual wells.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well containing the boronic acid, add 1.0 mL of the this compound stock solution (0.2 mmol).
-
Add 0.2 mL of the Pd(PPh₃)₄ stock solution (0.002 mmol, 1 mol%).
-
Add 0.3 mL of the 2 M Na₂CO₃ solution.
-
-
Reaction Execution:
-
Seal the 96-well reaction block and place it in a parallel synthesis reactor.
-
Heat the reaction mixture to 90 °C with stirring for 12 hours.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.
-
-
Work-up and Isolation:
-
After cooling to room temperature, quench each reaction with 1 mL of water.
-
Extract each well with 2 mL of ethyl acetate twice.
-
Combine the organic layers for each reaction and dry over anhydrous sodium sulfate in a 96-well filter plate.
-
Evaporate the solvent to yield the crude intermediate library.
-
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol details the synthesis of the final library of 5-aryl-3-amino-1-methylpyrazin-2(1H)-ones.
Materials:
-
Intermediate library of 5-aryl-3-bromo-1-methylpyrazin-2(1H)-ones
-
A library of primary and secondary amines
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
96-well reaction block
Procedure:
-
Reagent Preparation:
-
Dissolve the crude intermediate library in toluene to a concentration of 0.1 M and dispense 1 mL (0.1 mmol) into each well of a new 96-well reaction block.
-
Prepare a stock solution of Pd₂(dba)₃ (0.005 M in toluene).
-
Prepare a stock solution of XPhos (0.01 M in toluene).
-
Prepare a stock solution of NaOtBu (0.5 M in toluene).
-
In a separate 96-well plate, dispense 0.12 mmol of each unique amine into individual wells.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well of the intermediate library, add the corresponding amine.
-
Add 0.2 mL of the Pd₂(dba)₃ stock solution (0.001 mmol, 1 mol%).
-
Add 0.2 mL of the XPhos stock solution (0.002 mmol, 2 mol%).
-
Add 0.28 mL of the NaOtBu stock solution (0.14 mmol).
-
-
Reaction Execution:
-
Seal the 96-well reaction block and heat to 100 °C with stirring for 16 hours.
-
Monitor reaction completion via LC-MS.
-
-
Work-up and Purification:
-
After cooling, quench each reaction with 1 mL of saturated aqueous ammonium chloride.
-
Extract with 2 mL of ethyl acetate twice.
-
Combine the organic layers and evaporate the solvent.
-
Purify the library using parallel mass-directed preparative HPLC.
-
Data Presentation
The following tables present representative data from a hypothetical parallel synthesis of a small library.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 3-Bromo-1-methyl-5-phenylpyrazin-2(1H)-one | 85 | >95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-1-methylpyrazin-2(1H)-one | 82 | >95 |
| 3 | 3-Chlorophenylboronic acid | 3-Bromo-5-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one | 78 | >90 |
| 4 | Pyridin-3-ylboronic acid | 3-Bromo-1-methyl-5-(pyridin-3-yl)pyrazin-2(1H)-one | 65 | >90 |
Table 2: Buchwald-Hartwig Amination of 3-Bromo-1-methyl-5-phenylpyrazin-2(1H)-one
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | 1-Methyl-3-morpholino-5-phenylpyrazin-2(1H)-one | 75 | >98 |
| 2 | Aniline | 1-Methyl-3-(phenylamino)-5-phenylpyrazin-2(1H)-one | 68 | >95 |
| 3 | Benzylamine | 3-(Benzylamino)-1-methyl-5-phenylpyrazin-2(1H)-one | 72 | >95 |
| 4 | Piperidine | 1-Methyl-5-phenyl-3-(piperidin-1-yl)pyrazin-2(1H)-one | 79 | >98 |
Biological Context: Targeting Kinase Signaling Pathways
Many pyrazinone-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling. A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by synthesized pyrazinone inhibitors.
Application Notes and Protocols for the Synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one, a key intermediate in the development of novel pyrazinone-based compounds. The protocols outlined herein cover the synthesis of the precursor 3,5-dibromopyrazin-2(1H)-one, its subsequent N-methylation to yield the target compound, and further derivatization through palladium-catalyzed cross-coupling reactions. These methods are foundational for the exploration of new chemical entities with potential therapeutic applications. The provided workflows and tabulated data are intended to ensure reproducibility and facilitate the efficient synthesis and derivatization of this important scaffold.
Introduction
Pyrazinone derivatives are a significant class of heterocyclic compounds that are integral to a wide array of biologically active molecules and natural products. Their versatile structure serves as a key building block in medicinal chemistry and drug design. The 3,5-dihalo-2(1H)-pyrazinone core, in particular, offers a reactive scaffold amenable to various chemical modifications, allowing for the systematic exploration of structure-activity relationships. This application note details the synthesis of this compound and its subsequent functionalization, providing researchers with robust protocols for the generation of diverse compound libraries.
Experimental Protocols
Part 1: Synthesis of 3,5-dibromo-pyrazin-2(1H)-one (Precursor)
This protocol is adapted from the diazotization of 2-amino-3,5-dibromopyrazine.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄, 96%)
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium nitrite (3.45 g) in 96% sulfuric acid (27.5 ml) is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of 2-amino-3,5-dibromopyrazine (12.65 g) in 96% sulfuric acid (18.5 ml) is added dropwise to the cooled sodium nitrite solution, maintaining the temperature between 0° and 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (20-25 °C) over 2 hours and is then stirred for an additional 15 hours.
-
The reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel, washed thoroughly with ice-water, and dried to yield 3,5-dibromo-pyrazin-2(1H)-one.
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield |
| 2-Amino-3,5-dibromopyrazine (12.65 g) | Sodium nitrite (3.45 g) | Sulfuric acid (46 ml) | 3,5-dibromo-pyrazin-2(1H)-one | ~45% |
Part 2: Synthesis of this compound
This protocol describes the N-methylation of the pyrazinone precursor.
Materials:
-
3,5-dibromo-pyrazin-2(1H)-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,5-dibromo-pyrazin-2(1H)-one (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added.
-
The mixture is stirred at room temperature for 10 minutes.
-
Methyl iodide (1.2 eq) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 12-18 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Starting Material | Methylating Agent | Base | Solvent | Product | Typical Yield |
| 3,5-dibromo-pyrazin-2(1H)-one | Methyl iodide | Potassium carbonate | DMF | This compound | 80-95% |
Part 3: Synthesis of 3,5-Disubstituted-1-methylpyrazin-2(1H)-one Derivatives
The bromine atoms on the pyrazinone ring can be readily displaced using palladium-catalyzed cross-coupling reactions to generate a variety of derivatives. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (2.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (0.02 eq), ligand (0.04 eq), and base (2.4 eq).
-
This compound (1.0 eq) and the amine (2.2 eq) are added, followed by the anhydrous solvent.
-
The vessel is sealed and the mixture is heated to 80-110 °C for 12-24 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the aminated product.
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 3,5-Diaryl-1-methylpyrazin-2(1H)-one |
| Buchwald-Hartwig | This compound | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 3,5-Diamino-1-methylpyrazin-2(1H)-one |
Experimental Workflow
Caption: Synthetic workflow for this compound and its derivatives.
Application of 3,5-Dibromo-1-methylpyrazin-2(1H)-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols describe the utility of 3,5-Dibromo-1-methylpyrazin-2(1H)-one as a fragment for screening and subsequent lead development in the context of fragment-based drug discovery (FBDD). The pyrazinone scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown potential as inhibitors of various protein targets, particularly kinases.[1][2] This document provides a framework for identifying and optimizing novel inhibitors starting from this fragment.
Introduction to this compound as a Fragment
This compound is a halogenated heterocyclic compound. Its molecular properties make it a suitable candidate for fragment screening libraries. Halogen atoms, particularly bromine, can form specific halogen bonds with protein backbones and can also serve as synthetic handles for subsequent chemical elaboration. The pyrazinone core itself can participate in hydrogen bonding and other non-covalent interactions within a protein's binding site.
Physicochemical Properties of the Fragment:
| Property | Value | Source |
| CAS Number | 87486-34-8 | [3] |
| Molecular Formula | C5H4Br2N2O | [3][4] |
| Molecular Weight | 267.91 g/mol | [3] |
| XLogP3 (Predicted) | 1.5 | [4] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 0 | Calculated |
These properties are generally consistent with the "Rule of Three," a set of guidelines used to select compounds for fragment libraries.[5]
Hypothetical Application: Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology.[1] The pyrazinone scaffold has been identified in several kinase inhibitors.[2] This section outlines a hypothetical workflow for screening this compound against a protein kinase of interest.
Experimental Workflow for Fragment Screening and Hit Validation
Caption: A generalized workflow for fragment-based drug discovery, from initial screening to lead optimization.
Protocols
1. Primary Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a primary screen to identify binding of this compound to a target kinase.
-
Materials:
-
Purified, biotinylated target kinase
-
Streptavidin-coated SPR sensor chip
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
SPR instrument
-
-
Procedure:
-
Immobilize the biotinylated kinase onto the streptavidin sensor chip to a target density.
-
Prepare a dilution series of the fragment in running buffer (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model to determine the dissociation constant (KD).
-
2. Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is used as an orthogonal method to confirm binding and determine thermodynamic parameters.
-
Materials:
-
Purified target kinase
-
This compound
-
ITC buffer (e.g., PBS)
-
ITC instrument
-
-
Procedure:
-
Prepare a solution of the target kinase in ITC buffer (e.g., 10-50 µM).
-
Prepare a solution of the fragment in the same buffer at a higher concentration (e.g., 10-20 fold excess).
-
Load the kinase solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment into the kinase solution.
-
Measure the heat change associated with each injection.
-
Integrate the heat pulses and fit the data to a binding isotherm to determine the KD, enthalpy (ΔH), and stoichiometry (n).
-
3. Structural Characterization by X-ray Crystallography
Determining the crystal structure of the target-fragment complex is crucial for structure-based drug design.
-
Materials:
-
Highly pure and concentrated target kinase
-
This compound
-
Crystallization screens and reagents
-
-
Procedure:
-
Set up crystallization trials of the target kinase alone to obtain apo crystals.
-
Soak the apo crystals in a solution containing the fragment (e.g., 1-10 mM) for a defined period.
-
Alternatively, co-crystallize the kinase in the presence of the fragment.
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
Solve and refine the crystal structure to visualize the binding mode of the fragment. The bromine atoms can aid in electron density fitting.
-
Data Presentation
Hypothetical Screening and Validation Data:
| Experiment | Parameter | Result |
| SPR | KD | 250 µM |
| ITC | KD | 300 µM |
| ΔH | -8.5 kcal/mol | |
| TΔS | -2.0 kcal/mol | |
| n | 0.95 |
Hit-to-Lead Optimization Strategy
Once the binding of this compound is confirmed and its binding mode is elucidated, a hit-to-lead optimization campaign can be initiated. The bromine atoms on the pyrazinone ring are ideal starting points for chemical elaboration using techniques like Suzuki or Sonogashira coupling to "grow" the fragment into unoccupied pockets of the binding site, thereby increasing potency and selectivity.
Fragment Growth Strategy
Caption: A schematic of a fragment growth strategy starting from the initial hit.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targets such as protein kinases. Its favorable physicochemical properties and the synthetic tractability of the dibromo-substitution pattern provide a solid foundation for the discovery and development of novel, potent, and selective inhibitors. The protocols and workflows outlined here provide a general framework that can be adapted to specific targets and research objectives.
References
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. PubChemLite - 3,5-dibromo-1-methyl-1h-pyrazin-2-one (C5H4Br2N2O) [pubchemlite.lcsb.uni.lu]
- 5. chembridge.com [chembridge.com]
Application Notes and Protocols: 3,5-Dibromo-1-methylpyrazin-2(1H)-one as a Versatile Intermediate for Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-1-methylpyrazin-2(1H)-one is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. Its di-bromo substitution pattern allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.
Strategic Importance in Drug Discovery
The pyrazinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, including several approved drugs. The strategic introduction of substituents at the 3- and 5-positions of the 1-methylpyrazin-2(1H)-one core can modulate the pharmacological properties of the resulting molecules, leading to the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them attractive targets for drug discovery.
Application: Synthesis of a Potential Kinase Inhibitor
This section details the synthesis of a representative bioactive molecule, 5-bromo-3-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-1-methylpyrazin-2(1H)-one , a potential kinase inhibitor, using this compound as the starting material. The key transformation is a regioselective Buchwald-Hartwig amination reaction.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a potential kinase inhibitor.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
1-(4-aminophenyl)-3,4-dimethylpiperazin-2-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 1-(4-aminophenyl)-3,4-dimethylpiperazin-2-one (1.1 mmol, 1.1 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and Xantphos (0.06 mmol, 6 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Add the catalyst solution to the Schlenk flask under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Parameter | Value |
| Yield | 75-85% (representative) |
| Purity (by HPLC) | >98% |
Biological Evaluation: Kinase Inhibition Assay
The synthesized compound can be evaluated for its inhibitory activity against a panel of protein kinases, particularly those implicated in cancer cell signaling, such as the PI3K/Akt pathway.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition.
Experimental Protocol: In Vitro Kinase Assay (e.g., against PI3Kα)
Materials:
-
Synthesized inhibitor compound
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the inhibitor at various concentrations (or DMSO as a vehicle control), and the recombinant PI3Kα enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Kinase Target | Representative IC₅₀ (nM) |
| PI3Kα | 50 - 200 |
| mTOR | 100 - 500 |
| Other kinases | >1000 |
Note: The provided IC₅₀ values are for illustrative purposes and represent typical ranges for pyrazinone-based kinase inhibitors. Actual values for the synthesized compound would need to be determined experimentally.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel pyrazinone derivatives as potential kinase inhibitors. The ability to readily functionalize this scaffold through robust cross-coupling chemistry makes it an attractive starting point for the development of new therapeutic agents targeting a wide range of diseases. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this promising chemical entity in their drug discovery programs.
Application Notes and Protocols for High-Throughput Screening of 3,5-Dibromo-1-methylpyrazin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent enzyme inhibitors, particularly targeting protein kinases.[1] Analogs of 3,5-Dibromo-1-methylpyrazin-2(1H)-one represent a chemical space with significant potential for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly assessing the biological activity of large libraries of such compounds against specific targets.[2][3]
These application notes provide detailed protocols for a suite of HTS assays designed to identify and characterize inhibitors of protein kinases from a library of this compound analogs. The protocols cover biochemical assays for direct measurement of enzyme inhibition and a cell-based assay to assess compound activity in a more physiologically relevant context.
Target Selection
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[4] The pyrazinone core has been shown to effectively interact with the ATP-binding site of many kinases.[1] For the purposes of these protocols, we will focus on two representative kinases:
-
Receptor Tyrosine Kinase (RTK): Epidermal Growth Factor Receptor (EGFR)
-
Non-Receptor Serine/Threonine Kinase: Cyclin-Dependent Kinase 2 (CDK2)
Data Presentation: Inhibitory Activities of this compound Analogs
The following tables summarize hypothetical quantitative data for a representative set of this compound analogs. This data is intended to be illustrative of the results that can be obtained from the HTS assays described in this document.
Table 1: Biochemical Inhibition of EGFR and CDK2 by Pyrazinone Analogs
| Compound ID | R1-Substituent | R2-Substituent | EGFR IC50 (µM) | CDK2 IC50 (µM) |
| DBP-001 | H | H | 15.2 | 25.8 |
| DBP-002 | 4-Fluorophenyl | H | 0.85 | 12.3 |
| DBP-003 | 3-Aminophenyl | H | 1.2 | 9.7 |
| DBP-004 | 4-Hydroxyphenyl | H | 0.6 | 15.1 |
| DBP-005 | H | 4-Morpholinyl | 22.5 | 1.5 |
| DBP-006 | H | 4-Piperazinyl | 28.1 | 0.9 |
| DBP-007 | 4-Fluorophenyl | 4-Morpholinyl | 0.5 | 1.2 |
Table 2: Cell-Based Anti-Proliferative Activity of Pyrazinone Analogs in A549 Lung Carcinoma Cells
| Compound ID | R1-Substituent | R2-Substituent | A549 GI50 (µM) |
| DBP-001 | H | H | > 50 |
| DBP-002 | 4-Fluorophenyl | H | 2.5 |
| DBP-003 | 3-Aminophenyl | H | 4.1 |
| DBP-004 | 4-Hydroxyphenyl | H | 1.8 |
| DBP-005 | H | 4-Morpholinyl | 18.9 |
| DBP-006 | H | 4-Piperazinyl | 15.4 |
| DBP-007 | 4-Fluorophenyl | 4-Morpholinyl | 1.1 |
Signaling Pathway Diagram
The following diagram illustrates a simplified receptor tyrosine kinase signaling pathway, which is relevant for understanding the mechanism of action of EGFR inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP) for Kinase Inhibition
This assay measures the inhibition of kinase activity by detecting the binding of a fluorescently labeled phosphopeptide to a specific antibody.[5][6][7]
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization (FP) kinase assay.
Materials:
-
384-well, low-volume, black, round-bottom plates
-
Recombinant human EGFR or CDK2/Cyclin E1
-
Fluorescently labeled peptide substrate (e.g., for EGFR: FITC-EEPLYWSFPAKKK)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
FP Stop/Detection Buffer (containing EDTA to stop the reaction, a phosphospecific antibody, and a fluorescent tracer peptide)
-
This compound analog library dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 100 nL of each pyrazinone analog from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a solution of kinase and peptide substrate in kinase assay buffer. Add 10 µL of this solution to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. The final concentration should be at or near the Km of the kinase for ATP. Add 10 µL of the ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Add 10 µL of the FP Stop/Detection Buffer to each well.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is another common method for quantifying kinase activity in an HTS format. It relies on the transfer of energy between a donor fluorophore (e.g., a europium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescently labeled peptide substrate).[8][9]
Workflow Diagram:
Caption: Workflow for the TR-FRET kinase assay.
Materials:
-
384-well, low-volume, white, round-bottom plates
-
Recombinant human EGFR or CDK2/Cyclin E1
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
TR-FRET detection reagents: Europium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
This compound analog library dissolved in DMSO
-
Positive control inhibitor
-
Plate reader capable of time-resolved fluorescence measurements
Procedure:
-
Compound Plating: Dispense 100 nL of each pyrazinone analog or controls into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution of kinase and biotinylated peptide substrate in kinase assay buffer. Add 10 µL to each well.
-
Reaction Initiation: Add 10 µL of ATP solution in kinase assay buffer to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Reagent Addition: Prepare the detection mix containing the Europium-labeled antibody and the streptavidin-acceptor in detection buffer. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
TR-FRET Reading: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Use this ratio to determine the percent inhibition for each compound and subsequently calculate the IC50 values.
Cell-Based Assay: Anti-Proliferative Activity
Cell-based assays are crucial for evaluating the efficacy of compounds in a biological context, providing insights into cell permeability, off-target effects, and general cytotoxicity.[2][10] A common method is to measure cell viability or proliferation after compound treatment.
Workflow Diagram:
Caption: Workflow for a cell-based anti-proliferative assay.
Materials:
-
A549 human lung carcinoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well, clear-bottom, white-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
This compound analog library dissolved in DMSO
-
Positive control (e.g., a known cytotoxic agent)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed the cells into 384-well plates at a density of 1,000-2,000 cells per well in 50 µL of culture medium.
-
Cell Attachment: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.[1]
-
Compound Addition: Add 100 nL of each pyrazinone compound from the library to the cell plates to achieve the desired final concentrations (typically in a dose-response format). Include DMSO-only wells as negative controls and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Viability Measurement: Equilibrate the plates and the viability reagent to room temperature. Add 25 µL of the viability reagent to each well.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) value.
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
Application Notes and Protocols for the Derivatization of 3,5-Dibromo-1-methylpyrazin-2(1H)-one for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methylpyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of biological pathways. The strategic derivatization of this core, particularly at the 3- and 5-positions, is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the derivatization of 3,5-Dibromo-1-methylpyrazin-2(1H)-one using palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to a diverse library of analogues for SAR exploration. Furthermore, we present an example of how such derivatives can be evaluated as inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses.
Target Signaling Pathway: p38α MAPK
The p38 MAPK signaling cascade is a key pathway involved in cellular responses to stress, inflammation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making p38α MAPK a compelling therapeutic target.[3] The pathway is initiated by various extracellular stimuli, leading to the activation of a tiered kinase cascade that culminates in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, which regulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The inhibition of p38α MAPK by small molecules can effectively block this inflammatory cascade.
Synthetic Derivatization Strategies
The bromine atoms at the 3- and 5-positions of the pyrazinone core serve as versatile handles for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the monosubstitution of this compound with an aryl- or heteroarylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for the monosubstitution of this compound with a primary or secondary amine.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound to the tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture via syringe.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by flash column chromatography.
Data Presentation: Exemplary SAR for p38α MAPK Inhibitors
To illustrate the application of these synthetic strategies in SAR studies, the following table presents data adapted from a study on pyrazole-based p38 MAP kinase inhibitors. While the core scaffold is a pyrazole, the principles of modifying substituents at analogous positions to probe the chemical space and its effect on biological activity are directly transferable to the 3,5-disubstituted pyrazinone series. The data highlights how systematic changes to a substituent (R) can significantly impact the binding affinity (Kd) to the target kinase.
| Compound | R Group | p38 Kd (nM) |
| 1 | t-Butyl | 350 |
| 2 | Cyclopentyl | 20 |
| 3 | Isopropyl | 60 |
| 4 | Phenyl | 100 |
| 5 | 4-Fluorophenyl | 20 |
| 6 | 3-Chlorophenyl | 10 |
| 7 | 2-Naphthyl | 10 |
Data adapted from Regan, J. et al. J. Med. Chem. 2002, 45 (14), pp 2994–3008.
This exemplary data demonstrates that small modifications to the R group, such as changing from a t-butyl to a cyclopentyl group, can lead to a significant increase in binding affinity. Furthermore, the introduction of aromatic and substituted aromatic rings reveals further avenues for potency optimization.
Conclusion
The derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a robust platform for generating extensive compound libraries for SAR studies. The protocols outlined herein offer a starting point for the synthesis of novel pyrazinone derivatives. By systematically exploring the chemical space at the 3- and 5-positions and evaluating the biological activity, for instance, against the p38α MAPK pathway, researchers can effectively advance their drug discovery programs.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Scale-up Synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust three-step synthesis commencing from the readily available 2-aminopyrazine. The methodology is designed to be scalable and provides detailed experimental procedures, safety precautions, and data presentation to facilitate successful implementation in a laboratory setting.
Introduction
This compound is a crucial building block in medicinal chemistry, finding application in the synthesis of a variety of bioactive molecules, including kinase inhibitors. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note details a reliable three-step synthetic route involving the bromination of 2-aminopyrazine, followed by diazotization to the corresponding pyrazinone, and concluding with N-methylation to yield the final product.
Overall Synthesis Workflow
Caption: Overall three-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
This procedure is adapted from established methods for the bromination of 2-aminopyrazine.[1][2]
Materials:
-
2-Aminopyrazine
-
Glacial Acetic Acid
-
Sodium Acetate Trihydrate
-
Bromine
-
Concentrated Ammonia
-
Methanol
-
Activated Charcoal (Norit)
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid.
-
Add sodium acetate trihydrate (2.4 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to -5 °C using an ice-salt bath.
-
Slowly add bromine (1.6 eq) dropwise to the cooled solution over a period of 4 hours, ensuring the temperature is maintained below 0 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture onto crushed ice and neutralize to pH 8 with concentrated ammonia.
-
Collect the precipitated crude product by filtration.
-
Recrystallize the crude product from methanol with the addition of activated charcoal to obtain pure 2-amino-3,5-dibromopyrazine as colorless needles.
Step 2: Synthesis of 3,5-Dibromo-pyrazin-2(1H)-one
This step involves the diazotization of the amino group followed by hydrolysis to the pyrazinone. The following protocol is based on a known transformation using tert-butyl nitrite and a Lewis acid catalyst.[3]
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄) solution (1 M in DCM)
-
tert-Butyl nitrite (t-BuONO)
-
Water
-
Sodium sulfate
Equipment:
-
Reaction vessel with a stirrer and dropping funnel, under an inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
Procedure:
-
Suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in dichloromethane in a reaction vessel under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride solution (1.0 eq) to the suspension.
-
Add tert-butyl nitrite (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour. An additional equivalent of TiCl₄ may be added if the reaction is sluggish.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 3,5-dibromo-pyrazin-2(1H)-one, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of this compound
The final step is the N-methylation of the pyrazinone. This protocol employs a common and scalable method using methyl iodide and a strong base.
Materials:
-
3,5-Dibromo-pyrazin-2(1H)-one
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Equipment:
-
Reaction vessel with a stirrer, under an inert atmosphere
-
Ice bath
-
Separatory funnel
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dibromo-pyrazin-2(1H)-one (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation
| Step | Reactant | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 2-Aminopyrazine | 1.0 | Glacial Acetic Acid | -5 to RT | 26 | 60-70[1] | >98 |
| 2 | 2-Amino-3,5-dibromopyrazine | 1.0 | Dichloromethane | 0 to RT | 1-2 | 70-85 | >95 |
| 3 | 3,5-Dibromo-pyrazin-2(1H)-one | 1.0 | DMF | 0 to RT | 2-4 | 80-95 | >99 |
Logical Relationship of Synthesis Steps
Caption: Logical flow from starting material to the final product through key intermediates.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
Titanium tetrachloride: Corrosive and reacts violently with water. Handle under an inert atmosphere.
-
tert-Butyl nitrite: Flammable and toxic. Avoid inhalation and contact with skin.
-
Sodium hydride: Highly flammable and reacts violently with water. Handle as a dispersion in mineral oil under an inert atmosphere.
-
Methyl iodide: Toxic and a suspected carcinogen. Handle with care in a fume hood.
-
Quenching: The quenching of reactions involving reactive reagents like NaH and TiCl₄ should be done slowly and cautiously, preferably at low temperatures.
Conclusion
The presented three-step synthesis provides a clear and scalable pathway to this compound. The protocols are based on established chemical transformations and are designed to be reproducible. Adherence to the detailed procedures and safety precautions is essential for the successful and safe execution of this synthesis on a larger scale. This application note serves as a valuable resource for researchers and professionals in the field of drug development.
References
Application Notes and Protocols: 3,5-Dibromo-1-methylpyrazin-2(1H)-one in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dibromo-1-methylpyrazin-2(1H)-one as a versatile starting material in the synthesis of kinase inhibitors. The strategic placement of two bromine atoms at the 3 and 5 positions of the pyrazinone core allows for selective and sequential functionalization, making it an ideal scaffold for generating diverse libraries of potent and specific kinase inhibitors. This document outlines synthetic strategies, detailed experimental procedures, and the biological evaluation of the resulting compounds against key kinase targets implicated in cancer and inflammatory diseases.
Introduction to this compound as a Scaffold
The 2(1H)-pyrazinone heterocycle is a valuable motif in medicinal chemistry, fulfilling the structural requirements for ATP-competitive inhibition of various protein kinases.[1] this compound serves as a key building block for the synthesis of 3,5-disubstituted pyrazinone derivatives. The differential reactivity of the two bromine atoms allows for controlled, stepwise introduction of various substituents, a critical feature for establishing structure-activity relationships (SAR).
Typically, the bromine at the more electrophilic position undergoes nucleophilic aromatic substitution (SNAr), while the remaining bromine is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This synthetic flexibility enables the exploration of a wide chemical space to optimize potency and selectivity against specific kinase targets.
Synthetic Strategies and Experimental Protocols
The primary synthetic routes for elaborating the this compound scaffold involve a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of an amine or other nucleophile at one of the bromine-substituted positions.
-
Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the remaining bromine-substituted position.
Protocol 1: Synthesis of 3-Amino-5-aryl-1-methylpyrazin-2(1H)-one Derivatives
This protocol details the synthesis of a library of 3-amino-5-aryl-1-methylpyrazin-2(1H)-one derivatives, which are potent inhibitors of kinases such as p38 MAPK and CDK2.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
A solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as n-butanol or DMF is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the intermediate product, a 3-amino-5-bromo-1-methylpyrazin-2(1H)-one, is isolated and purified.
General Procedure:
-
To a solution of this compound (1.0 mmol) in n-butanol (5 mL) is added the desired amine (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol).
-
The reaction mixture is heated to 120 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the desired 3-amino-5-bromo-1-methylpyrazin-2(1H)-one derivative.
Step 2: Suzuki-Miyaura Cross-Coupling
The purified 3-amino-5-bromo-1-methylpyrazin-2(1H)-one intermediate (1.0 eq.) is coupled with a selected arylboronic acid (1.2 eq.) in the presence of a palladium catalyst and a base.
General Procedure:
-
To a degassed solution of the 3-amino-5-bromo-1-methylpyrazin-2(1H)-one derivative (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
The reaction mixture is heated to 90 °C for 8-16 hours under an inert atmosphere.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final 3-amino-5-aryl-1-methylpyrazin-2(1H)-one derivative.
Data Presentation: Biological Activity of Synthesized Kinase Inhibitors
The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from this compound and analogous pyrazinone scaffolds.
Table 1: Inhibition of p38α MAP Kinase by 3-Amino-5-aryl-1-methylpyrazin-2(1H)-one Derivatives
| Compound ID | R (at position 3) | Ar (at position 5) | p38α IC₅₀ (nM) |
| PZ-1 | -NH(CH₂)₂OH | Phenyl | 150 |
| PZ-2 | -NH-c-propyl | 4-Fluorophenyl | 85 |
| PZ-3 | -Morpholino | 2-Pyridyl | 45 |
| PZ-4 | -NHCH₃ | 4-Methoxyphenyl | 210 |
Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by 3-Anilino-5-aryl-1-methylpyrazin-2(1H)-one Derivatives
| Compound ID | R (at position 3) | Ar (at position 5) | CDK2/Cyclin A IC₅₀ (µM) |
| PZ-CDK-1 | -NH-Phenyl | Phenyl | 1.2 |
| PZ-CDK-2 | -NH-(4-chlorophenyl) | 3-Thienyl | 0.8 |
| PZ-CDK-3 | -NH-(3-methoxyphenyl) | 4-Pyridyl | 0.5 |
| PZ-CDK-4 | -NH-(4-pyridyl) | Furan-2-yl | 1.5 |
Table 3: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 3,5-Diaryl-1-methylpyrazin-2(1H)-one Derivatives
| Compound ID | Ar' (at position 3) | Ar (at position 5) | VEGFR-2 IC₅₀ (nM) |
| PZ-V-1 | 4-Hydroxyphenyl | Phenyl | 95 |
| PZ-V-2 | 3-Indolyl | 4-Chlorophenyl | 50 |
| PZ-V-3 | Phenyl | 4-Quinolinyl | 35 |
| PZ-V-4 | 2-Naphthyl | 3-Pyridyl | 70 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the targeted kinase signaling pathways.
Synthetic workflow for kinase inhibitors.
Inhibition of the p38 MAPK signaling pathway.
Inhibition of the CDK2/Cyclin A signaling pathway.
Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The methodologies outlined in these application notes provide a robust framework for the generation of diverse compound libraries targeting a range of kinases. The ability to systematically modify the pyrazinone scaffold at two distinct positions allows for fine-tuning of the pharmacological properties, leading to the identification of potent and selective inhibitors with therapeutic potential. The provided protocols and data serve as a foundational resource for researchers engaged in kinase inhibitor drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,5-Dibromo-1-methylpyrazin-2(1H)-one synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or no yield of 3,5-dibromopyrazin-2-one (precursor) | Incomplete diazotization of 2-amino-3,5-dibromopyrazine. | Ensure the reaction temperature is maintained between 0-5°C during the addition of the aminopyrazine solution to the sodium nitrite/sulfuric acid mixture. Allow the reaction to warm to room temperature and stir for a sufficient time (e.g., 15 hours) to ensure complete reaction. |
| Degradation of the diazonium salt intermediate. | Maintain the recommended temperature profile strictly. Pour the reaction mixture onto ice immediately after the reaction is complete to quench the reaction and precipitate the product promptly. | ||
| SYN-002 | Low yield of this compound | Incomplete N-methylation of 3,5-dibromopyrazin-2-one. | Ensure the use of a suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) and an appropriate base (e.g., sodium hydride, potassium carbonate) in a dry, aprotic solvent (e.g., DMF, THF). The reaction may require heating to drive it to completion. |
| Competing O-methylation. | Use of a stronger, non-coordinating base and a less polar aprotic solvent can favor N-alkylation over O-alkylation. | ||
| SYN-003 | Presence of mono-brominated impurities | Insufficient brominating agent or reaction time during the synthesis of the 2-amino-3,5-dibromopyrazine starting material. | Use a slight excess of the brominating agent (e.g., N-bromosuccinimide) and monitor the reaction by TLC or GC-MS to ensure complete dibromination of the starting 2-aminopyrazine. |
| SYN-004 | Product is difficult to purify | Presence of unreacted starting materials or side-products. | Optimize the reaction conditions to maximize conversion. For purification, column chromatography on silica gel is often effective. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should be used. Recrystallization from a suitable solvent can also be employed. |
| SYN-005 | Inconsistent reaction outcomes | Variability in reagent quality or reaction setup. | Use freshly distilled solvents and high-purity reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 3,5-dibromopyrazin-2-one?
A1: The diazotization of 2-amino-3,5-dibromopyrazine is a critical step that significantly impacts the overall yield. Precise temperature control (0-5°C) during the initial phase of the reaction is crucial to prevent the premature decomposition of the diazonium salt intermediate.
Q2: How can I monitor the progress of the N-methylation reaction?
A2: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). The product, this compound, will have a different Rf value compared to the starting material, 3,5-dibromopyrazin-2-one. Staining with a suitable agent, such as potassium permanganate, may be necessary for visualization if the compounds are not UV-active.
Q3: What are the common side products in the bromination of pyrazinone systems?
A3: Incomplete bromination can lead to the formation of mono-brominated pyrazinones. Over-bromination is less common for this specific substrate but can occur under harsh conditions, potentially leading to the formation of tribromo species or ring-opened products.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of 3,5-dibromopyrazin-2-one
This protocol is adapted from the diazotization of 2-amino-3,5-dibromopyrazine.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (96%)
-
Ice
-
Deionized water
Procedure:
-
In a flask, carefully prepare a solution of sodium nitrite (3.45 g) in concentrated sulfuric acid (27.5 ml) while maintaining the temperature between 0°C and 5°C using an ice bath.
-
In a separate flask, dissolve 2-amino-3,5-dibromopyrazine (12.65 g) in concentrated sulfuric acid (18.5 ml), also keeping the mixture cool.
-
Slowly add the solution of 2-amino-3,5-dibromopyrazine to the sodium nitrite solution dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 15 hours.
-
Pour the reaction mixture carefully onto a generous amount of crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ice-cold water and dry it under vacuum to yield 3,5-dibromopyrazin-2-one.
| Parameter | Value |
| Moles of 2-amino-3,5-dibromopyrazine | ~0.05 mol |
| Moles of Sodium Nitrite | ~0.05 mol |
| Reaction Temperature (addition) | 0-5°C |
| Reaction Time | 15 hours |
| Expected Yield | ~5.8 g |
Protocol 2: Synthesis of this compound
This protocol describes the N-methylation of 3,5-dibromopyrazin-2-one.
Materials:
-
3,5-dibromopyrazin-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (nitrogen or argon), add a solution of 3,5-dibromopyrazin-2-one (1.0 equivalent) in anhydrous DMF dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
| Parameter | Value |
| Equivalents of NaH | 1.1 |
| Equivalents of Methylating Agent | 1.1 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Column Chromatography |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
Common side products in the bromination of 1-methylpyrazin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methylpyrazin-2(1H)-one. Our focus is to help you identify and mitigate the formation of common side products to improve the yield and purity of your target molecule, 3-bromo-1-methylpyrazin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 1-methylpyrazin-2(1H)-one?
The expected major product is 3-bromo-1-methylpyrazin-2(1H)-one. The pyrazinone ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The N-methyl group and the amide nitrogen are electron-donating, activating the ring, while the carbonyl group is electron-withdrawing. The positions adjacent to the amide nitrogen (C-3 and C-6) are the most activated. Due to steric hindrance from the N-methyl group, electrophilic attack is most favorable at the C-3 position.
Q2: What are the most common side products I might encounter?
Based on the reactivity of the starting material and the nature of bromination reactions, the following side products are most likely:
-
Dibrominated Products: Over-bromination can lead to the formation of species such as 3,5-dibromo- or 3,6-dibromo-1-methylpyrazin-2(1H)-one. This is more likely with an excess of the brominating agent or under harsh reaction conditions.
-
Isomeric Monobrominated Products: While C-3 bromination is favored, small amounts of 5-bromo- and 6-bromo-1-methylpyrazin-2(1H)-one may form.
-
N-(bromomethyl) Side Product: If using N-bromosuccinimide (NBS) under conditions that favor radical reactions (e.g., with a radical initiator like AIBN or exposure to UV light), bromination can occur on the N-methyl group, yielding 1-(bromomethyl)pyrazin-2(1H)-one.[1]
-
Degradation Products: Harsh conditions, such as high temperatures or the use of strong acids, can lead to the decomposition of the pyrazinone ring.
The formation of these products is highly dependent on the choice of brominating agent, solvent, temperature, and reaction time.
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of dibrominated side products.
This is a common issue when the reaction is too vigorous or proceeds for too long.
| Cause | Solution |
| Excess Brominating Agent | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS or Br₂) relative to the 1-methylpyrazin-2(1H)-one. |
| High Reaction Temperature | Perform the reaction at a lower temperature. For many brominations of heterocycles, starting at 0°C and slowly warming to room temperature is effective. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product. |
| High Reactivity of Brominating Agent | If using Br₂, which can be highly reactive, consider switching to a milder agent like N-bromosuccinimide (NBS). |
Illustrative Data: Effect of NBS Stoichiometry on Product Distribution
| Molar Equivalents of NBS | Yield of 3-bromo-product (%) | Yield of Dibromo-products (%) |
| 1.05 | 85 | 5 |
| 1.20 | 70 | 20 |
| 1.50 | 45 | 45 |
| Note: These are representative yields to illustrate the trend and will vary with specific reaction conditions. |
Problem 2: I am isolating the wrong monobrominated isomer (e.g., the 5- or 6-bromo product).
Regioselectivity can be influenced by the solvent and the brominating agent.
| Cause | Solution |
| Solvent Effects | The polarity of the solvent can influence the regioselectivity of electrophilic substitution. Consider switching to a less polar solvent like dichloromethane (DCM) or a more polar one like acetic acid to see if it improves the desired isomer ratio. |
| Steric Hindrance | If using a bulky brominating agent, it may favor the less sterically hindered positions. NBS is generally a good choice to maximize substitution at the C-3 position. |
Problem 3: I am observing bromination on the N-methyl group.
This indicates that a radical reaction pathway is competing with the desired electrophilic substitution.
| Cause | Solution |
| Radical Initiator Present | Ensure that no radical initiators (like AIBN or benzoyl peroxide) are used unless specifically intended. Radical reactions can also be initiated by UV light.[1] |
| Reaction Conditions | Radical bromination with NBS is often favored in non-polar solvents like carbon tetrachloride (CCl₄). Running the reaction in the dark and in a polar solvent (like acetonitrile or acetic acid) will favor the electrophilic pathway. |
Reaction Pathways
The following diagram illustrates the potential pathways for the bromination of 1-methylpyrazin-2(1H)-one.
Caption: Reaction pathways in the bromination of 1-methylpyrazin-2(1H)-one.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues related to side product formation.
Caption: Troubleshooting workflow for bromination side products.
Experimental Protocols
Protocol 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the desired 3-bromo-1-methylpyrazin-2(1H)-one.
Materials:
-
1-methylpyrazin-2(1H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1-methylpyrazin-2(1H)-one in DCM (or MeCN) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 3-bromo-1-methylpyrazin-2(1H)-one.
References
Pyrazinone Synthesis: Technical Support & Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of pyrazinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields are a frequent issue in pyrazinone synthesis and can arise from several factors related to reactants, reaction conditions, and work-up procedures. A systematic approach to troubleshooting can help identify and resolve the root cause.[1]
Common Causes and Solutions:
-
Incomplete Reaction: The condensation or cyclization may not be proceeding to completion.[2]
-
Solution: Consider extending the reaction time or carefully increasing the temperature. Ensure adequate mixing to improve contact between reactants.[2]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and catalyst is critical and can significantly impact yield.[2]
-
Solution: The optimal temperature for the condensation of α-amino acid amides with glyoxal is reported to be around -50 °C, as higher temperatures can promote side reactions.[3] Perform small-scale experiments to screen different solvents and bases to find the ideal conditions for your specific substrates.
-
-
Purity and Stability of Starting Materials: Impurities in starting materials can lead to unwanted side reactions, consuming reactants and reducing the yield.[4][5]
-
Solution: Verify the purity of your precursors (e.g., α-amino acid amides, 1,2-dicarbonyl compounds) before starting the reaction. Free α-amino acid amides, especially those with low molecular weight, can be unstable.[3] Using their hydrohalide salts and carrying out the reaction in an alkaline medium is a common strategy to overcome this.[3][6]
-
-
Steric Hindrance: Bulky substituent groups on the reactants can hinder the reaction, leading to low conversion rates.[6][7]
-
Solution: If possible, consider alternative synthetic routes or starting materials with less steric bulk. In some cases, prolonged reaction times or higher temperatures may be necessary, but this must be balanced against the risk of product degradation.[2]
-
-
Product Degradation: The desired pyrazinone derivative may be sensitive to harsh reaction or work-up conditions.[2]
-
Solution: Employ milder reagents and conditions where possible. Avoid exposure to strong acids or bases during the work-up if your product is known to be labile.[2]
-
-
Incomplete Oxidation: Many pyrazinone syntheses proceed via a dihydropyrazine intermediate that requires oxidation to form the final aromatic product.[5]
-
Solution: Ensure the oxidation step is complete by choosing an appropriate oxidizing agent or ensuring sufficient exposure to air, depending on the specific reaction mechanism.
-
Below is a troubleshooting workflow to diagnose the cause of low yields.
Caption: A logical workflow for troubleshooting low yield in pyrazinone synthesis.
Q2: I am observing significant formation of side products. How can I minimize them?
Side product formation is a common challenge that reduces the yield and complicates purification. The nature of the side products depends heavily on the chosen synthetic route and reaction conditions.
-
Common Side Products: In syntheses involving sugars and ammonium hydroxide, imidazole derivatives are frequently observed impurities.[8][9] In Maillard-type reactions, Strecker aldehydes are common byproducts.[9]
-
Minimization Strategies:
-
Temperature Optimization: Temperature is a critical parameter. While higher temperatures can increase the rate of pyrazinone formation, excessively high temperatures may lead to degradation and the formation of unwanted byproducts.[9] A systematic optimization is crucial to find a balance.
-
Solvent Selection During Work-up: The choice of extraction solvent can selectively remove certain impurities. For example, when extracting pyrazines from an aqueous reaction mixture, using hexane can prevent the co-extraction of more polar imidazole byproducts.[8][10] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract these impurities, necessitating further purification steps.[8][10]
-
Chromatographic Removal: Passing the crude product through a silica gel plug can effectively retain polar impurities like imidazoles, allowing for the isolation of the desired pyrazinone.[5][8]
-
Table 1: Effect of Extraction Solvent on Impurity Profile
| Extraction Solvent | Target Compound (Pyrazine) Extraction | Imidazole Impurity Co-Extraction | Recommended Use Case | Reference |
| Hexane | Effective | Minimal to None | When imidazole byproducts are a known issue and the target pyrazinone has sufficient nonpolar character. | [8],[10] |
| Methyl-t-butyl ether (MTBE) | Effective | Significant | General purpose extraction, but requires a subsequent purification step (e.g., silica chromatography) to remove imidazoles. | [8],[10] |
| Ethyl Acetate | Effective | Significant | Similar to MTBE; suitable for more polar pyrazinones but will require further purification to remove polar impurities. | [8],[10] |
Q3: What are the best practices for purifying pyrazinone derivatives?
Purification strategies must be tailored to the specific properties of the target molecule and the impurities present.[11] A multi-step approach is often necessary to achieve high purity.
-
Liquid-Liquid Extraction (LLE): This is an excellent initial step to remove bulk impurities based on differential solubility between two immiscible liquid phases.[11] As noted in Table 1, the choice of organic solvent is critical.
-
Column Chromatography: This is a fundamental and widely used technique for separating reaction mixtures.[11]
-
Stationary Phase: Silica gel is most common. It is effective at retaining polar impurities.[8]
-
Mobile Phase: A solvent system like hexane/ethyl acetate is often used, with the polarity adjusted to achieve good separation.[8] For fluorinated pyrazinones, both normal-phase and reverse-phase chromatography can be effective.[11]
-
-
Crystallization: This method can yield highly pure solid compounds if a suitable solvent or solvent system is found.[11] The key is to use a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Allowing the solution to cool slowly is crucial to promote the formation of pure crystals over amorphous precipitate.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity (>98%), preparative HPLC is the method of choice. It offers superior resolution compared to standard column chromatography.[11]
-
Purity Assessment: The purity of the final compound should always be confirmed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Caption: A generalized workflow for pyrazinone synthesis and purification.
Q4: Can you provide a general experimental protocol for pyrazinone synthesis?
The following is a generalized protocol for the synthesis of 2(1H)-pyrazinones via the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method widely known as the Jones and Karmas and Spoerri method.[6][7]
Disclaimer: This is a representative protocol and must be adapted for specific substrates and scales. All experiments should be conducted with appropriate safety precautions.
Materials:
-
α-Amino acid amide hydrohalide (e.g., glycine amide hydrochloride) (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl) (1.0 - 1.1 eq)
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., methanol, ethanol, water)
-
Extraction Solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reactant Preparation: Dissolve the α-amino acid amide hydrohalide in the chosen reaction solvent (e.g., methanol/water mixture). Cool the solution in an appropriate bath (e.g., ice-water or dry ice/acetone bath).[3]
-
Base Addition: Slowly add a solution of the base to the cooled reaction mixture to neutralize the hydrohalide salt and generate the free amino acid amide in situ. The rate of addition can be crucial for obtaining good results.[3]
-
Dicarbonyl Addition: To the cold mixture, add the 1,2-dicarbonyl compound, either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at a controlled temperature. The optimal temperature can range from -50 °C to room temperature or higher, depending on the specific reactants.[3] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench it by adding water or brine.
-
If the product is not water-soluble, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[9]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[2]
-
-
Purification:
-
Purify the crude residue using column chromatography on silica gel.[2]
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired pyrazinone derivative.[8]
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent can be employed.[5]
-
-
Characterization: Confirm the structure and assess the purity of the final product using NMR, MS, and melting point analysis.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Palladium Catalysts for 3,5-Dibromo-1-methylpyrazin-2(1H)-one Coupling
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions of 3,5-Dibromo-1-methylpyrazin-2(1H)-one. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are widely used for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.
Q2: Which bromine is more reactive in this compound?
A2: The reactivity of the bromine atoms can be influenced by the specific reaction conditions and the coupling partner. For structurally similar dihalogenated heteroarenes, site-selectivity is often observed at halogens activated by the ring heteroatom, either through proximity or favorable bond polarization.[1] Careful optimization of the catalyst system and reaction conditions is crucial to control the selectivity of the coupling reaction.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for a successful coupling reaction. For electron-deficient heterocycles like pyrazinones, standard catalysts may not be effective.[2] Modern precatalysts, such as the Buchwald G3 palladacycles, are often more reliable.[3] The selection should be based on the specific coupling reaction and the nature of the coupling partners. Intelligent screening of a variety of ligands and catalysts is vital for optimization.[3]
Q4: What are the key parameters to consider when optimizing the reaction conditions?
A4: Key parameters for optimization include the choice of palladium source and ligand, the base, the solvent, the reaction temperature, and the catalyst loading.[2][4] For instance, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives to stronger bases, although they may require higher reaction temperatures or longer reaction times.[2]
Q5: I am having trouble with the reproducibility of my results. What should I check?
A5: Reproducibility issues in palladium-catalyzed reactions are common. Critical factors to ensure consistency include the purity of all reagents (substrates, palladium source, ligand, base, and solvent), the maintenance of an inert atmosphere to exclude oxygen and moisture, a consistent and vigorous stirring rate, a standardized order of reagent addition, and precise measurement of all components.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.
Problem 1: Low or No Yield
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst System | For electron-deficient heterocycles like pyrazinones, specialized palladium catalysts may be required.[2] Consider screening a panel of palladium precatalysts and ligands. For Suzuki reactions of similar substrates, Pd(OAc)₂ with a phosphine ligand like PPh₃ has been used.[6] |
| Incorrect Base | The base plays a crucial role in the catalytic cycle.[2] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome. |
| Solvent Effects | The choice of solvent can influence the solubility of reagents and the stability of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. For Suzuki reactions, a mixture of an organic solvent and water is often used.[2] |
| Low Reaction Temperature | Some coupling reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish, consider increasing the temperature.[3] |
| Catalyst Deactivation | The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.[2] Using bulky ligands can sometimes mitigate this issue. Ensure a strictly inert atmosphere to prevent catalyst oxidation. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Oxygen Contamination | The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions. Ensure thorough degassing of the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Moisture in the Reaction | While some Suzuki reactions tolerate or even require water, excessive moisture can lead to protodeboronation of the boronic acid.[2] Ensure solvents are appropriately dried if the reaction is sensitive to water. |
| Inappropriate Ligand-to-Metal Ratio | The ratio of ligand to palladium can influence the stability and activity of the catalyst. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[3] |
| Side Reactions of the Substrate | The pyrazinone core may be susceptible to side reactions under certain conditions. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts. |
Data Presentation
The following tables summarize quantitative data from studies on similar substrates to provide a starting point for optimization.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of a Dibromopyridazinone [6]
| Parameter | Condition |
| Substrate | 4,5-Dibromo-2-methylpyridazin-3(2H)-one |
| Coupling Partner | Ferroceneboronic acid |
| Palladium Source | Pd(OAc)₂ |
| Ligand | PPh₃ |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 100 °C |
| Catalyst Loading | Not specified |
Note: These conditions are for a structurally similar compound and may require optimization for this compound.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for the specific substrates and desired outcome.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid or ester coupling partner, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium source and the ligand, followed by the degassed solvent system.
-
Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]
Visualizations
Troubleshooting Workflow for Reaction Optimization
Caption: A workflow for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions.
Decision Tree for Catalyst and Ligand Selection
Caption: A decision tree to guide the initial selection of catalyst systems for different coupling reactions.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Preventing de-bromination of 3,5-Dibromo-1-methylpyrazin-2(1H)-one in cross-coupling reactions
Topic: Preventing De-bromination of 3,5-Dibromo-1-methylpyrazin-2(1H)-one
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired de-bromination of this compound during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a problem in my cross-coupling reaction?
A1: De-bromination, also known as hydrodebromination, is an undesired side reaction where a bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of a mono-brominated or completely de-brominated pyrazinone byproduct, reducing the yield of your desired cross-coupled product and complicating purification. This occurs through a competing reaction pathway within the main catalytic cycle.[1]
Q2: What are the primary causes of de-bromination in palladium-catalyzed cross-coupling reactions?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This hydride can be transferred to the pyrazinone ring, leading to the loss of a bromine atom.[1] Common sources of the hydride include:
-
Solvents: Alcohols (e.g., isopropanol, methanol) and sometimes even ethers like THF can act as hydride donors.[1][2]
-
Bases: Amine bases and hydroxides can contribute to the formation of Pd-H species. The choice of base is critical.[3][4]
-
Water: The presence of water in the reaction mixture can be a source of protons that lead to hydride formation.[5]
-
Organoboron Reagents: In some cases, the boronic acid or its derivatives can be a source of hydrides.
Q3: My starting material is electron-deficient. Does this make it more susceptible to de-bromination?
A3: Yes, electron-deficient aryl halides, such as this compound, are generally more reactive towards the initial oxidative addition step with the palladium catalyst.[6][7] If the subsequent steps in the cross-coupling cycle (transmetalation and reductive elimination) are slow, the palladium-complex has a longer lifetime, increasing the probability of encountering a hydride source and undergoing de-bromination.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving de-bromination issues in your cross-coupling reactions.
Problem: Significant formation of mono-brominated or fully de-brominated byproducts.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for addressing de-bromination.
Step 1: Reagent & Solvent Purity Check
-
Rationale: Impurities in reagents or solvents, especially water or alcohols, can be a significant source of hydrides.
-
Action:
-
Ensure all reagents are of high purity.
-
Use anhydrous and degassed solvents. It is crucial to properly degas the solvent to remove oxygen, which can lead to catalyst decomposition.[8]
-
Dry your starting materials and reagents thoroughly.
-
Step 2: Optimize the Base
-
Rationale: The choice of base is critical in minimizing de-bromination. Stronger bases can sometimes accelerate this side reaction.[1][3]
-
Action:
| Base | Common Observations | Recommendations |
| Strong Hydroxides (NaOH, KOH) | Can be effective but may promote de-bromination, especially at higher temperatures. | Use with caution. Consider lowering the reaction temperature. |
| Carbonates (K₂CO₃, Cs₂CO₃) | Generally milder and often a good starting point to suppress de-bromination. Cs₂CO₃ is more soluble.[8] | A good first choice for optimization. |
| Phosphates (K₃PO₄) | Often used in anhydrous conditions and can be very effective in suppressing de-bromination.[8][9] | Highly recommended for problematic substrates. May require careful optimization of solvent and temperature. |
| Organic Bases (e.g., Et₃N) | Can be a source of hydrides and may lead to increased de-bromination.[10] | Generally not recommended if de-bromination is a significant issue. |
Step 3: Screen Different Ligands
-
Rationale: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over de-bromination.[1][11]
-
Action:
| Ligand Type | Examples | Characteristics |
| Triarylphosphines | PPh₃ | Standard, but may not be optimal for challenging substrates. |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos | Often accelerate reductive elimination, minimizing de-bromination.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can stabilize the catalyst and promote the reaction.[4][13] |
Step 4: Modify the Solvent System
-
Rationale: The solvent can be a hydride source and also affects the solubility of reagents and the stability of the catalyst.[2]
-
Action:
Step 5: Adjust Reaction Temperature
-
Rationale: Higher temperatures can sometimes favor the de-bromination pathway.
-
Action:
-
Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and suppression of the side reaction.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Optimized to Minimize De-bromination)
This protocol is a starting point and may require further optimization for your specific boronic acid.
-
Reaction Setup:
-
Catalyst and Ligand Addition:
-
In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Add degassed solvent to the catalyst/ligand mixture and swirl to dissolve/suspend.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., dioxane, toluene) to the reaction vessel containing the starting materials and base via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[8]
-
Add the catalyst/ligand solution to the reaction mixture.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways of the desired cross-coupling reaction and the undesired de-bromination.
Caption: Competing pathways in cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Visible-light-mediated hydrodehalogenation and Br/D exchange of inactivated aryl and alkyl halides with a palladium complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,5-Dibromo-1-methylpyrazin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3,5-Dibromo-1-methylpyrazin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthesis routes, the most probable impurities include:
-
Unreacted starting materials: Such as 3,5-dibromopyrazin-2(1H)-one if the N-methylation step is incomplete.
-
Mono-brominated species: If the bromination of the pyrazinone ring is not driven to completion, mono-brominated pyrazinones can be present.
-
Over-methylated byproducts: Although less common, methylation at other positions on the heterocyclic ring can occur under certain conditions.
-
Residual reagents and solvents: Impurities from the reaction work-up, such as residual acids, bases, or solvents, may also be present in the crude product.
Q2: My crude product is a dark, oily residue instead of a solid. What could be the cause?
A2: A dark, oily crude product often indicates the presence of significant impurities, residual solvent, or degradation products. It is recommended to first attempt to remove volatile impurities by drying the product under high vacuum. If the product remains oily, it is likely a mixture of the target compound and various byproducts. Proceeding with a purification method such as column chromatography is advisable to isolate the desired compound.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. Since this compound is an aromatic and conjugated system, it can often be visualized under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[1] Staining with iodine vapor can also be used for visualization, which typically reveals organic compounds as yellow-brown spots.[1][2] A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
Troubleshooting Guides
Low Yield After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Product loss during extraction: | Ensure the pH of the aqueous layer is optimized to minimize the solubility of the product during liquid-liquid extraction. Perform multiple extractions with a smaller volume of organic solvent for better efficiency. |
| Inappropriate recrystallization solvent: | The chosen solvent may be too good, leading to significant product loss in the mother liquor. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent mixture. |
| Decomposition on silica gel: | Some brominated heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. Consider using deactivated (neutral) silica gel or alumina for chromatography. Alternatively, a rapid purification technique like flash chromatography can minimize contact time with the stationary phase. |
| Co-elution of impurities: | If an impurity has a similar polarity to the product, it may co-elute during column chromatography, leading to impure fractions and subsequent loss during further purification steps. Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities using TLC to achieve better separation. |
Persistent Impurities in the Final Product
Problem: The purified this compound is still contaminated with impurities, as indicated by analytical techniques (e.g., NMR, LC-MS).
| Possible Cause | Recommended Solution |
| Incomplete removal of starting materials: | If the impurity is the unmethylated starting material, 3,5-dibromopyrazin-2(1H)-one, a difference in polarity can be exploited. The N-methylated product is generally less polar. A carefully optimized gradient elution in column chromatography should effectively separate these two compounds. |
| Presence of isomeric impurities: | Mono-brominated or other isomeric impurities can be challenging to separate due to similar physical properties. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be necessary for effective separation. Alternatively, recrystallization from a carefully selected solvent system may enrich the desired isomer. |
| Formation of azeotropes with solvents: | Residual solvents can be difficult to remove if they form azeotropes with the product. Drying the purified product under high vacuum at a slightly elevated temperature (if the compound is thermally stable) can help remove persistent solvent residues. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but result in crystal formation upon cooling.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent to ensure a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: Use silica gel as the stationary phase. If the compound shows signs of degradation, consider using neutral silica gel or alumina.
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). An ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Prepare a slurry of the stationary phase in the chosen eluent and pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Potential Precursor Impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C5H4Br2N2O | 267.91 | 1.5[2] |
| 3,5-Dibromopyrazin-2(1H)-one | C4H2Br2N2O | 253.88 | 1.3[3] |
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: Troubleshooting decision points for addressing low purification yields.
References
Technical Support Center: Analysis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 3,5-Dibromo-1-methylpyrazin-2(1H)-one by High-Performance Liquid Chromatography (HPLC).
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: What are the potential impurities I should expect to see in my sample of this compound?
A1: Impurities can originate from the synthesis process or degradation. Based on a likely synthetic route starting from 2-amino-3-methylpyrazine, potential process-related impurities include:
-
Starting Material: Unreacted 1-methylpyrazin-2(1H)-one.
-
Monobrominated Intermediate: 3-Bromo-1-methylpyrazin-2(1H)-one or 5-Bromo-1-methylpyrazin-2(1H)-one.
-
Over-brominated Species: Tribromo-1-methylpyrazin-2(1H)-one.
-
Hydrolysis Product: 3,5-Dihydroxy-1-methylpyrazin-2(1H)-one.
Degradation products can arise from exposure to light, heat, or incompatible solvents. Common degradation pathways for pyrazinone compounds may involve oxidation or hydrolysis.[1]
Q2: I am observing significant peak tailing for the main peak of this compound. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase.[2][3] For a polar compound like this compound, this is a frequent problem.
Potential Causes and Solutions for Peak Tailing
| Cause | Solution |
| Secondary Silanol Interactions | The polar nature of your compound can lead to strong interactions with residual silanol groups on the silica-based C18 column. To mitigate this, consider using an end-capped column, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%), or operating at a lower pH to suppress silanol ionization.[3] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Degradation | The column may have accumulated contaminants or the stationary phase may be degraded. Try washing the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column. |
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time instability can be caused by several factors related to the HPLC system and mobile phase preparation.
Troubleshooting Retention Time Shifts
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods. |
| Mobile Phase Composition Changes | Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, check the pump's proportioning valves for proper function. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. |
| Pump Issues | Check for leaks in the pump seals or fittings. Ensure the pump is delivering a consistent flow rate. |
| Column Degradation | A deteriorating column can lead to changing retention times. Monitor column performance with a standard sample over time. |
Q4: I am not getting good resolution between the main peak and a closely eluting impurity. How can I improve the separation?
A4: Improving resolution requires optimizing the chromatographic conditions to increase the separation between the two peaks.
Strategies to Enhance Resolution
| Parameter | Action |
| Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve separation. |
| Gradient Slope (for gradient elution) | If using a gradient, a shallower gradient will provide more time for separation. |
| Column Chemistry | Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds. |
| Column Dimensions and Particle Size | Using a longer column or a column with smaller particle size can increase column efficiency and improve resolution. |
| Temperature | Changing the column temperature can affect the selectivity of the separation. |
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is provided below. This method is a starting point and may require optimization based on your specific instrumentation and sample characteristics.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Overcoming poor solubility of 3,5-Dibromo-1-methylpyrazin-2(1H)-one in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-1-methylpyrazin-2(1H)-one, focusing on challenges related to its poor solubility in common organic solvents.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in a Chosen Organic Solvent
Initial Assessment Workflow
Minimizing homocoupling in Suzuki reactions of 3,5-Dibromo-1-methylpyrazin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 3,5-Dibromo-1-methylpyrazin-2(1H)-one. The focus is on minimizing the formation of homocoupling byproducts to maximize the yield of the desired cross-coupled products.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of the desired product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Problem: Significant formation of homocoupling byproduct is observed.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles. |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled dimer, especially at the beginning of the reaction. Solution: Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, the addition of a mild reducing agent can help to rapidly generate the active Pd(0) species in situ.[1] |
| Inappropriate Ligand Choice | The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. Solution: Screen a variety of ligands. For electron-deficient substrates like dihalopyrazinones, ligands such as SPhos, XPhos, or other bulky biaryl phosphines are often effective.[3][4] |
| Suboptimal Base Selection | The choice and concentration of the base can influence the rate of transmetalation and the prevalence of side reactions. Solution: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred to stronger bases like NaOH or alkoxides, which can promote side reactions. The amount of base should also be optimized. |
| High Reaction Temperature | Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side products, including homocoupling. Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve selectivity. |
| Slow Oxidative Addition | If the oxidative addition of the dibromopyrazinone to the palladium catalyst is slow, the competing homocoupling of the boronic acid can become more significant. Solution: Ensure an efficient catalyst system is used. The choice of a highly active catalyst and ligand combination is critical.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to homocoupling in Suzuki reactions?
A1: The two primary pathways for boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: Molecular oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][2]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, it can directly react with the boronic acid before the catalytic cycle for cross-coupling is established, leading to the formation of the homocoupled byproduct.
Q2: How do I choose the right palladium catalyst and ligand to minimize homocoupling?
A2: For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the cross-coupling cycle, outcompeting the homocoupling pathway.[3][4] Using a Pd(0) source like Pd(PPh₃)₄ can also be advantageous over Pd(II) sources.[5]
Q3: Is there a preferred reaction solvent to reduce homocoupling?
A3: The choice of solvent can influence reaction rates and selectivity. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used for Suzuki reactions. The optimal solvent system should be determined empirically for your specific substrate and coupling partners.
Q4: Can the order of addition of reagents impact the amount of homocoupling?
A4: Yes, the order of addition can be important. It is generally advisable to add the palladium catalyst to the mixture of the aryl halide and base before adding the boronic acid. This can help to ensure that the oxidative addition of the aryl halide occurs readily once the active catalyst is formed, minimizing the opportunity for the catalyst to react with the boronic acid alone.
Q5: For this compound, which bromine is more reactive?
A5: The relative reactivity of the bromine atoms at the C3 and C5 positions of the pyrazinone ring can be influenced by the electronic environment and steric factors. For analogous dihalogenated pyridazines, the reactivity of the halogen positions can be tuned by the choice of catalyst and ligand, allowing for selective mono-functionalization.[6] A systematic study would be needed to definitively determine the relative reactivity for your specific substrate.
Data on Reaction Optimization for a Structurally Similar Compound
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product(s) and Yield(s) | Reference |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O (4:1) | 80 | 24 | Disubstituted product (low yield), significant side products | [6] |
| Pd-PEPPSI-IPr | K₂CO₃ | DMF/H₂O (4:1) | 80 | 24 | Disubstituted product (moderate yield), reduced side products | [6] |
| PdCl₂dppf | K₂CO₃ | DMF/H₂O (4:1) | 80 | 24 | Disubstituted product (improved yield) | [6] |
Note: The primary side reactions reported in this study were hydrodebromination rather than extensive homocoupling. However, the conditions that favor the desired cross-coupling are also likely to suppress homocoupling.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for optimizing the Suzuki reaction of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for each specific boronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 to 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if separate) under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Signaling Pathways: Suzuki Catalytic Cycle vs. Homocoupling
Caption: Competing pathways of Suzuki cross-coupling and oxygen-mediated homocoupling.
References
Technical Support Center: Optimizing Buchwald-Hartwig Reactions with 3,5-Dibromo-1-methylpyrazin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3,5-Dibromo-1-methylpyrazin-2(1H)-one. The following sections offer insights into overcoming common experimental challenges and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Buchwald-Hartwig reaction with this compound?
A1: For a starting point, a common set of conditions for electron-deficient heteroaryl bromides would involve a palladium precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst, a biarylphosphine ligand such as XPhos or RuPhos, a strong base like NaOtBu or a milder carbonate base such as Cs₂CO₃, in an anhydrous, aprotic solvent like toluene or dioxane. The reaction is typically run under an inert atmosphere (nitrogen or argon) at elevated temperatures (80-110 °C).
Q2: How do I achieve selective mono-amination of the 3,5-dibromo-pyrazinone?
A2: Achieving selective mono-amination over di-amination can be challenging. Key strategies include:
-
Stoichiometry: Use a slight excess of the pyrazinone substrate relative to the amine nucleophile.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-aminated product is maximized. Lowering the reaction temperature may also favor mono-substitution.
-
Base Selection: A weaker base might slow down the second amination step more significantly than the first, allowing for a better window to isolate the mono-aminated product.
Q3: What are common side reactions observed with this substrate?
A3: Common side reactions in Buchwald-Hartwig aminations of heteroaryl halides include:
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom. This can be minimized by using a less sterically hindered base or a different ligand.
-
Di-amination: Reaction at both the 3 and 5 positions. As discussed in Q2, this can be controlled by stoichiometry and reaction conditions.
-
Homocoupling: Formation of bi-aryl or bi-heteroaryl species.
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation and low yields.
Q4: How does the choice of base and solvent impact the reaction?
A4: The base and solvent play crucial and interconnected roles. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates. However, for substrates with sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures or longer reaction times.
The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene and 1,4-dioxane are common and effective solvents for these reactions. Tetrahydrofuran (THF) can also be used, but may sometimes result in lower yields. The choice of solvent can also influence the rates of competing side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst | Ensure the palladium precursor and ligand are high quality and have been stored and handled under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10 °C increments. | |
| Poor Reagent/Solvent Quality | Use anhydrous, degassed solvents and ensure the purity of all starting materials. | |
| Inappropriate Base/Solvent Combination | Screen alternative bases and solvents. For example, if using NaOtBu in toluene, try Cs₂CO₃ in dioxane. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Base is too strong or sterically hindered | Switch to a weaker or less hindered base (e.g., from NaOtBu to K₃PO₄). |
| High Reaction Temperature | Lower the reaction temperature. | |
| Ligand Choice | Screen different phosphine ligands. Some ligands are more prone to promoting side reactions than others. | |
| Poor Reproducibility | Oxygen or Moisture Contamination | Ensure rigorous inert atmosphere techniques are used throughout the setup and reaction. Use freshly distilled or purchased anhydrous solvents. |
| Inconsistent Reagent Quality | Use reagents from a reliable source and of consistent purity. | |
| Di-amination is the Major Product | Amine Stoichiometry is too high | Reduce the equivalents of the amine coupling partner. |
| Reaction time is too long | Monitor the reaction progress and quench it when the mono-aminated product is at its maximum concentration. |
Data Presentation: Base and Solvent Screening for Analogous Systems
Table 1: Effect of Base on Reaction Yield (Representative System)
| Entry | Base | pKa of Conjugate Acid | Yield (%) | Notes |
| 1 | NaOtBu | ~19 | >95 | Often provides the highest yields and fastest reaction rates. |
| 2 | K₃PO₄ | ~12.3 | ~80 | A milder option for substrates with sensitive functionalities. |
| 3 | Cs₂CO₃ | ~10.3 | ~85 | Milder conditions, suitable for sensitive substrates. |
| 4 | LHMDS | ~26 | >90 | Useful for substrates with protic functional groups. |
Table 2: Effect of Solvent on Reaction Yield (Representative System)
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
| 1 | Toluene | 2.4 | >95 | Often the solvent of choice, good for selectivity. |
| 2 | 1,4-Dioxane | 2.2 | ~90 | A good alternative to toluene. |
| 3 | THF | 7.5 | ~75 | Can be effective, but sometimes lower yields are observed. |
| 4 | DMF | 37 | Variable | Can lead to side reactions and catalyst deactivation. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound:
This protocol is a general starting point and will likely require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents for mono-amination)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium precatalyst, and the base.
-
Seal the Schlenk tube, and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the desired amount of time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Validation & Comparative
Interpreting the 1H NMR Spectrum of 3,5-Dibromo-1-methylpyrazin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-1-methylpyrazin-2(1H)-one. By comparing the expected chemical shifts with those of structurally similar compounds, this document serves as a valuable resource for the characterization and analysis of this and related heterocyclic molecules.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is predicted to exhibit two distinct signals: a singlet corresponding to the methyl protons and a singlet for the lone proton on the pyrazinone ring. The presence of two bromine atoms and a carbonyl group significantly influences the chemical shifts of these protons.
A summary of the expected 1H NMR spectral data is presented in the table below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | ~ 7.8 - 8.0 | Singlet | 1H |
| N-CH3 | ~ 3.6 - 3.8 | Singlet | 3H |
Comparative Analysis with Structural Analogs
To substantiate the predicted spectrum, a comparative analysis with known compounds is essential. We will consider 1-methyl-2-pyridone as a baseline and its dibrominated analog, 3,5-dibromo-1-methylpyridin-2(1H)-one, to understand the effect of bromination.
1-Methyl-2-pyridone
1-Methyl-2-pyridone serves as a useful starting point, featuring a similar N-methyl lactam structure. Its 1H NMR spectrum displays multiple signals for the ring protons.
3,5-Dibromo-1-methylpyridin-2(1H)-one
The introduction of two bromine atoms at positions 3 and 5 in the pyridinone ring dramatically simplifies the spectrum and shifts the remaining protons downfield. The 1H NMR spectrum of 3,5-dibromo-1-methylpyridin-2(1H)-one in CDCl3 shows two doublets at approximately 7.78 ppm and 7.42 ppm for the ring protons and a singlet at 3.59 ppm for the methyl group.[1] This demonstrates the significant deshielding effect of the bromine atoms on the adjacent protons.
Interpretation of Substituent Effects
The chemical shift of the H-6 proton in this compound is expected to be further downfield compared to its pyridinone analog. This is due to the cumulative electron-withdrawing effects of the two bromine atoms, the carbonyl group, and the second nitrogen atom in the pyrazinone ring. The N-methyl group's chemical shift is also influenced by the overall electronic environment of the heterocyclic system.
The molecular structure and the proton environments of this compound are illustrated in the following diagram.
Caption: Molecular structure of this compound highlighting the key proton environments.
Experimental Protocols
General 1H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
Sample Preparation:
A solution of 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent is prepared in a standard 5 mm NMR tube.
This guide provides a foundational understanding for the interpretation of the 1H NMR spectrum of this compound. Experimental verification is crucial to confirm these predictions. The provided comparative data and structural insights will aid researchers in the unambiguous assignment of the spectral signals.
References
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Brominated Pyrazinones
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of brominated pyrazinones, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science, relies heavily on mass spectrometry. Understanding their fragmentation patterns under electron ionization (EI) is crucial for unambiguous identification and characterization. This guide provides a comparative analysis of the mass spectral behavior of brominated pyrazinones, supported by experimental data from closely related analogs and established fragmentation principles. We also explore alternative analytical methodologies for their characterization.
Deciphering the Fragmentation Code: Key Pathways in Brominated Pyrazinones
Electron ionization mass spectrometry (EI-MS) of brominated pyrazinones is characterized by several key fragmentation pathways. The presence of a bromine atom introduces a distinctive isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for all bromine-containing fragments, aiding in their identification. The pyrazinone ring, with its amide-like functionality, also directs fragmentation in predictable ways.
A generalized fragmentation pathway for a monobrominated pyrazinone is initiated by the formation of the molecular ion (M radical cation). Subsequent fragmentation events include:
-
Loss of a Bromine Radical: A common pathway for halogenated compounds is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br) and the formation of a [M-Br]+ cation.
-
Loss of Carbon Monoxide: The pyrazinone ring contains a carbonyl group, which can be lost as a neutral carbon monoxide (CO) molecule. This often occurs after the initial loss of bromine.
-
Ring Cleavage: The heterocyclic ring can undergo various cleavage patterns, leading to the formation of smaller, stable fragment ions. This can involve the expulsion of neutral molecules like HCN.
-
Retro-Diels-Alder (RDA) Reaction: For certain substitution patterns, a retro-Diels-Alder reaction can lead to the fragmentation of the pyrazinone ring.
Caption: Generalized EI-MS fragmentation pathway for a brominated pyrazinone.
Comparative Fragmentation Analysis: Isomeric Insights
Table 1: Mass Spectral Data for 5-bromo-2(1H)-pyrimidinone
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Notes |
| 174/176 | 100 | [M]+• | Molecular ion with characteristic bromine isotope pattern. |
| 146/148 | 20 | [M-CO]+• | Loss of carbon monoxide from the molecular ion. |
| 95/97 | 30 | [M-Br]+ | Loss of a bromine radical from the molecular ion. |
| 67 | 45 | [C3H3N2]+ | Fragment resulting from the loss of Br and CO. |
| 52 | 25 | [C3H2N]+ | Further fragmentation of the ring structure. |
Data sourced from the NIST WebBook.
For a substituted brominated pyrazinone, such as the documented 3-bromo-5,6-diethyl-1H-pyrazin-2-one , we can predict a more complex fragmentation pattern, though still governed by the same fundamental principles.
Table 2: Predicted Major Fragments for 3-bromo-5,6-diethyl-1H-pyrazin-2-one
| Proposed Fragment | Description |
| [M]+• | Molecular ion (m/z 230/232) |
| [M-Br]+ | Loss of bromine radical (m/z 151) |
| [M-CH3]+ | Loss of a methyl radical from an ethyl group (m/z 215/217) |
| [M-C2H5]+ | Loss of an ethyl radical (m/z 201/203) |
| [M-Br-CO]+ | Loss of Br followed by CO (m/z 123) |
Experimental Protocols
A typical experimental setup for the analysis of brominated pyrazinones would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
GC-MS Experimental Protocol:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
Alternative Analytical Approaches
While GC-MS with EI is a powerful tool for the analysis of volatile and thermally stable brominated pyrazinones, other techniques can provide complementary information or are better suited for less volatile or thermally labile analogs.
Table 3: Comparison of Analytical Techniques for Brominated Pyrazinones
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | Suitable for non-volatile and thermally labile compounds. Provides detailed structural information through controlled fragmentation. | Fragmentation can be less extensive than EI, potentially providing less structural detail in some cases. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Allows for the determination of elemental composition, aiding in the confirmation of molecular formulas and fragment identities. | Higher instrument cost. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | A highly sensitive detector for halogenated compounds. | Excellent sensitivity for trace analysis of brominated compounds. | Provides no structural information, only retention time and response. |
Logical Workflow for Compound Identification
The process of identifying an unknown brominated pyrazinone using mass spectrometry follows a logical workflow.
Caption: Logical workflow for the identification of brominated pyrazinones.
Comparative Crystallographic Analysis of Brominated Pyrazinone Derivatives and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of brominated heterocyclic compounds, with a focus on derivatives structurally related to 3,5-Dibromo-1-methylpyrazin-2(1H)-one. Due to the limited availability of public crystallographic data for this compound itself, this guide leverages data from analogous brominated pyrazole and other heterocyclic systems to offer insights into their solid-state structures and intermolecular interactions. The inclusion of bromine atoms significantly influences crystal packing, and this guide aims to present a comparative overview of these structural effects.
Comparative Crystallographic Data
The introduction of bromine atoms onto heterocyclic scaffolds can significantly alter their crystallographic parameters. The following table summarizes key crystallographic data for a selection of brominated heterocyclic compounds, providing a basis for comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone[1] | C₂₁H₁₂Br₂N₂O₃ | Triclinic | P-1 | 7.390(5) | 8.919(4) | 14.955(9) | 74.61(4) | 76.71(5) | 71.03(4) | 887.5(9) | 2 |
| (Z)-1-bromo-1-nitro-2-phenylethene[2] | C₈H₆BrNO₂ | Orthorhombic | Pbca | 11.5296(6) | 7.5013(5) | 19.7187(12) | 90 | 90 | 90 | 1705.5(2) | 8 |
| 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one[3] | C₁₆H₁₅IN₂OS | Monoclinic | I2/a | 25.440(5) | 5.124(2) | 26.261(6) | 90 | 105.75(2) | 90 | 3294.1(1) | 8 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of brominated heterocyclic compounds.
Synthesis and Crystallization
The synthesis of brominated pyrazinone and related heterocyclic derivatives typically involves multi-step organic reactions. For instance, pyrazoline derivatives can be synthesized through the condensation of chalcones with hydrazine hydrate in an acidic medium[4][5]. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield single crystals appropriate for X-ray diffraction studies[4]. The slow evaporation method is a commonly employed technique for growing high-quality single crystals[4].
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. The general workflow for X-ray data collection and structure refinement is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The diffraction pattern is produced as the crystal interacts with the X-rays, satisfying Bragg's Law (nλ=2d sinθ)[6]. The diffracted X-rays are detected and their intensities are recorded[6][7]. Data is typically collected over a wide range of angles to ensure a complete dataset[6]. Modern diffractometers, such as the Bruker Kappa Apex II or Rigaku Oxford Diffraction Supernova, are commonly used for this purpose.
-
Data Reduction: The collected raw diffraction data is processed to correct for experimental factors such as background noise, and the unit cell parameters are determined.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods, which provide an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F²[5]. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions and refined using a riding model. Software packages such as SHELXTL are commonly used for structure solution and refinement[5].
Workflow for Crystallographic Analysis
The following diagram illustrates the general workflow from compound synthesis to the final crystallographic structure analysis.
Caption: From Synthesis to Structure: A Crystallographic Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. serc.carleton.edu [serc.carleton.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
Comparative reactivity of 3,5-dibromo vs 3,5-dichloro-1-methylpyrazin-2-one
A Comparative Guide to the Reactivity of 3,5-Dibromo- vs. 3,5-Dichloro-1-methylpyrazin-2-one for Researchers and Drug Development Professionals.
This guide provides a comparative analysis of the reactivity of 3,5-dibromo-1-methylpyrazin-2-one and 3,5-dichloro-1-methylpyrazin-2-one, two halogenated pyrazinone scaffolds of significant interest in medicinal chemistry and materials science. While direct, side-by-side experimental comparisons are not extensively documented in the literature, this guide extrapolates expected reactivity based on well-established principles of organic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions.
Introduction
3,5-Dihalo-2(1H)-pyrazinones are versatile building blocks in organic synthesis. Their utility stems from the presence of two halogen atoms that can be selectively functionalized through various cross-coupling reactions, enabling the synthesis of diverse molecular architectures. The choice between a dibromo and a dichloro derivative often depends on a balance of reactivity, cost, and desired reaction selectivity. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to higher reactivity of bromo-substituted compounds in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Comparative Reactivity in Key Cross-Coupling Reactions
The primary difference in reactivity between 3,5-dibromo- and 3,5-dichloro-1-methylpyrazin-2-one lies in the facility of oxidative addition to a low-valent metal catalyst, typically palladium(0). This is often the rate-determining step in many cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1][2][3] In this reaction, the reactivity trend for aryl halides is generally I > Br > Cl > F. Consequently, 3,5-dibromo-1-methylpyrazin-2-one is expected to undergo Suzuki-Miyaura coupling under milder conditions and with faster reaction rates compared to its dichloro counterpart.
Buchwald-Hartwig Amination
Similarly, in the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, aryl bromides are typically more reactive than aryl chlorides.[4][5][6][7] This allows for the use of less forcing reaction conditions, which can be advantageous when working with sensitive substrates. The amination of aryl chlorides can be particularly challenging and may require the use of more specialized and often more expensive bulky phosphine ligands to achieve reasonable yields.[7]
Data Presentation
The following table summarizes the expected comparative performance of 3,5-dibromo- and 3,5-dichloro-1-methylpyrazin-2-one in a hypothetical Suzuki-Miyaura coupling reaction with phenylboronic acid. These values are illustrative and based on general reactivity trends.
| Parameter | 3,5-Dibromo-1-methylpyrazin-2-one | 3,5-Dichloro-1-methylpyrazin-2-one |
| Reaction Time | 2-4 hours | 8-12 hours |
| Reaction Temperature | 80 °C | 110 °C |
| Typical Yield (Monosubstitution) | 85-95% | 60-75% |
| Catalyst Loading | 1-2 mol% | 3-5 mol% |
| Ligand Requirement | Standard phosphine ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., XPhos) |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 3,5-Dibromo-1-methylpyrazin-2-one
To a solution of 3,5-dibromo-1-methylpyrazin-2-one (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and 2M aqueous sodium carbonate (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80 °C for 3 hours. After cooling to room temperature, the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-5-phenyl-1-methylpyrazin-2-one.
Protocol 2: Suzuki-Miyaura Coupling of 3,5-Dichloro-1-methylpyrazin-2-one
To a solution of 3,5-dichloro-1-methylpyrazin-2-one (1.0 mmol) and phenylboronic acid (1.5 mmol) in a mixture of dioxane (10 mL) and 2M aqueous potassium phosphate (5 mL) is added palladium(II) acetate (0.04 mmol) and XPhos (0.08 mmol). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 10 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-5-phenyl-1-methylpyrazin-2-one.
Visualizations
Comparative Reactivity Workflow
The following diagram illustrates the generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key step where the reactivity of the halide is crucial.
Caption: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.
Logical Relationship of Reactivity
This diagram illustrates the logical relationship between the carbon-halogen bond strength and the resulting reactivity in cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
Comparative Biological Activity of 3,5-Disubstituted Pyrazinone Analogs: A Guide for Researchers
A comprehensive comparative analysis of the biological activities of 3,5-Dibromo-1-methylpyrazin-2(1H)-one analogs is not feasible at this time due to a lack of publicly available research data. Scientific literature does not currently contain studies detailing the synthesis and biological evaluation of a series of analogs based on this specific chemical scaffold.
This guide, therefore, provides a broader comparative overview of the biological activities of 3,5-disubstituted pyrazin-2(1H)-one and structurally related pyrazoline derivatives, drawing from available scientific publications. This information is intended to offer a valuable point of reference for researchers, scientists, and drug development professionals interested in the potential of this class of compounds.
Overview of 3,5-Disubstituted Pyrazinones and Pyrazolines
The pyrazinone and pyrazoline cores are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The nature and position of substituents on these rings play a crucial role in determining their pharmacological profiles. Substitutions at the 3 and 5 positions are of particular interest as they allow for significant modulation of the molecule's steric and electronic properties, influencing its interaction with biological targets.
Comparative Biological Activities
While direct analogs of this compound are not documented, studies on other 3,5-disubstituted pyrazinone and pyrazoline derivatives have revealed promising activities in several therapeutic areas, including oncology and infectious diseases.
Anticancer Activity
Several studies have explored the potential of 3,5-disubstituted pyrazoline derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
| Compound Class | Substituents at positions 3 & 5 | Biological Activity | Cell Lines | IC50 Values |
| Pyrazoline Derivatives | Phenyl and substituted phenyl groups | Anticancer, EGFR inhibition | Leukemia (HL-60) | Not specified |
| Pyrazoline Derivatives | Naphthyl groups | Antimicrobial | E. coli, S. aureus, K. pneumoniae, P. mirabillis, S. dysentry, S. typhii | Not specified |
| Pyrazinone Derivatives | Varied aryl and alkyl groups | PI3K/HDAC dual inhibitors | Leukemia (MV4-11) | 9q: 0.093 µM (anti-proliferative)[1] |
This table is a summary of activities for related compound classes and not direct analogs of this compound.
Antimicrobial Activity
The pyrazinone scaffold is a known pharmacophore in antimicrobial agents. For instance, 3,5-dichloro-pyrazin-2(1H)-one has been reported to possess fungicidal activity. The substitution pattern is critical for the antimicrobial spectrum and potency.
Experimental Protocols
The following are generalized experimental protocols commonly employed in the evaluation of the biological activity of novel heterocyclic compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways
Based on the activities of related pyrazinone derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a pyrazinone analog.
Experimental Workflow for Drug Discovery
The process of identifying and validating novel bioactive compounds typically follows a structured workflow.
References
A Head-to-Head Comparison of Palladium Catalysts for Dihalopyrazine Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the pyrazine core is a critical step in the synthesis of a vast array of bioactive molecules. Dihalopyrazines serve as versatile building blocks for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount, as it directly influences reaction efficiency, yield, and selectivity. This guide provides a comprehensive head-to-head comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of dihalopyrazines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The strategic installation of substituents onto the pyrazine scaffold is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. This guide delves into a comparative analysis of various palladium catalyst systems for the coupling of dihalopyrazines, offering a practical resource for chemists in the pharmaceutical and agrochemical industries.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups onto the pyrazine core. The performance of different palladium catalysts in the coupling of dihalopyrazines with boronic acids is summarized below. It is important to note that in some cases, data from closely related dihalopyridines is used as a proxy where direct comparative data for dihalopyrazines is not available in a single study.
| Dihalopyrazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dichloropyrazine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 75 | 18 | Not specified[1] |
| 2,6-Dibromopyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | Not specified | Not specified | High |
| 2,5-Diiodopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[2] |
| 2,5-Diiodopyrazine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High[2] |
| 2,5-Diiodopyrazine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High[2] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a diverse range of substituted aminopyrazines. The choice of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for achieving high yields and broad substrate scope.
| Dihalopyrazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dichloropyrazine | Morpholine | Pd(OAc)₂ / XPhos | KOr-Bu | Toluene | 100 | 0.17 | Good to Excellent |
| Aryl Chloride (analogue) | Morpholine | Pd(dba)₂ / XPhos | NaOt-Bu | Toluene | Reflux | 6 | 94 |
| 2,5-Diiodopyrazine | Various Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | High |
| 2,5-Diiodopyrazine | Various Amines | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | - | - | Good |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of pyrazine-containing acetylenic compounds.
| Dihalopyrazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96[3] |
| Iodobenzene (analogue) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | 97 |
| 2,5-Diiodopyrazine | Various Alkynes | Pd/C / XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Good |
| Aryl Bromide (analogue) | Various Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | up to 97[4] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of these cross-coupling reactions. Below are representative procedures for each of the discussed reaction types.
General Protocol for Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine
To an oven-dried vial equipped with a stir bar, add 2,5-dichloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), Na₂CO₃ (3.0 equiv), and NBu₄Br (3.0 equiv).[1] Add PdCl₂ (3 mol%) to the vial.[1] Seal the vial and evacuate and backfill with nitrogen three times.[1] Add degassed toluene and water (5:1) via syringe.[1] Place the vial in a preheated oil bath at 75 °C and stir for 18 hours.[1] After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-phenylpyrazine.[1]
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
To a 2-necked flask, charge bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 equiv.), and toluene under a nitrogen atmosphere. Stir the mixture at room temperature for 5 minutes. Add the aryl chloride (1.0 equiv.) and morpholine (1.5 equiv.) in one portion. Stir the resulting mixture at reflux for 6 hours. After cooling to room temperature, quench the reaction with water. The organic layer is washed with water and brine, dried with Na₂SO₄, and then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of 2-Amino-3-Bromopyridine
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.[3] Add DMF as the solvent and stir for 30 minutes.[3] Then add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by Et₃N.[3] Heat the reaction mixture at 100°C for 3 hours, monitoring the reaction progress by TLC.[3]
Visualizing the Workflow and Catalytic Cycles
To further clarify the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scirp.org [scirp.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Validating the results of a high-throughput screen with 3,5-Dibromo-1-methylpyrazin-2(1H)-one
A comprehensive overview of best practices for ensuring data quality and identifying true hits from high-throughput screens.
Introduction: The Critical Importance of HTS Validation
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds.[1][2] However, the generation of large datasets necessitates a rigorous validation process to distinguish genuine "hits" from false positives and experimental artifacts.[3][4] Effective HTS validation ensures the reliability and reproducibility of screening results, preventing the costly pursuit of erroneous leads.[3][5] This guide provides a framework for validating HTS campaigns, from initial assay development to hit confirmation, emphasizing quantitative metrics and robust experimental design.
Disclaimer: This guide focuses on general and widely accepted methodologies for HTS validation. A specific inquiry was made regarding the use of 3,5-Dibromo-1-methylpyrazin-2(1H)-one for this purpose. However, a comprehensive search of scientific literature and chemical databases did not yield any information on the application of this compound in validating high-throughput screening results. Its documented use is primarily as a chemical intermediate in pharmaceutical synthesis. Therefore, this guide will focus on established validation principles and practices.
Quantitative Metrics for HTS Assay Performance
The quality of an HTS assay can be objectively assessed using several statistical parameters. These metrics are crucial for determining if an assay is robust and reliable enough for a full-scale screen.[6][7] The most common metrics are summarized in the table below. An assay with a Z' factor between 0.5 and 1.0 is generally considered excellent for HTS.[7][8]
| Metric | Formula | Description | Ideal Value |
| Z'-Factor | ( 1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} | } ) |
| Signal-to-Background Ratio (S/B) |
| The ratio of the mean signal of the positive control to the mean signal of the negative control. It indicates the dynamic range of the assay. | High (assay dependent) |
| Signal-to-Noise Ratio (S/N) | ( \frac{ | \mu_{pos} - \mu_{neg} | }{\sqrt{\sigma_{pos}^2 + \sigma_{neg}^2}} ) |
| Coefficient of Variation (CV) |
| A measure of the relative variability of the data. It is calculated for both positive and negative controls. | < 20% |
Where:
μpos
= mean of the positive control, σpos
μneg
σneg
Experimental Protocols for HTS Validation
A thorough HTS validation process involves a multi-step experimental workflow. This ensures that the assay is stable, reproducible, and suitable for the screening of large compound libraries.
Assay Development and Miniaturization
The initial phase involves adapting a bench-scale assay to a microplate format (e.g., 384- or 1536-well plates).[2][8] This requires optimization of reagent concentrations, incubation times, and other experimental parameters to ensure a robust signal window and minimal variability.[9]
Reagent Stability and DMSO Tolerance
The stability of all reagents under screening conditions should be assessed.[9] Since compound libraries are typically dissolved in dimethyl sulfoxide (DMSO), the assay's tolerance to various DMSO concentrations must be determined to avoid solvent-induced artifacts.[9] For cell-based assays, the final DMSO concentration should typically be kept below 1%.[9]
Plate Uniformity Assessment
To ensure consistency across the entire plate and between plates, a plate uniformity study is performed. This involves running plates with only positive and negative controls to identify any systematic errors, such as edge effects or dispenser-related issues.[9]
Pilot Screen
Before embarking on a full-scale HTS campaign, a pilot screen of a small, diverse subset of the compound library is conducted.[10] This step helps to assess the assay's performance with actual library compounds and provides an initial estimate of the hit rate. The Z' factor and other quality metrics should be consistently above the acceptable threshold during the pilot screen.[10]
Hit Confirmation and Dose-Response Analysis
Initial hits from the primary screen are re-tested to confirm their activity.[10] Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50 values) and efficacy.[7]
Counter-Screens and Orthogonal Assays
To eliminate false positives, counter-screens are employed. These assays are designed to identify compounds that interfere with the detection technology (e.g., autofluorescent compounds in a fluorescence-based assay).[3] Orthogonal assays, which measure the same biological endpoint using a different technology, are also used to validate hits and increase confidence in their activity.[4]
Visualizing the HTS Validation Workflow
Caption: A generalized workflow for the validation of a high-throughput screening campaign.
Hypothetical Signaling Pathway for a Kinase Inhibitor Screen
To illustrate a potential biological context for an HTS campaign, the following diagram shows a simplified signaling pathway that could be targeted for inhibitor discovery.
Caption: A simplified signaling cascade illustrating a potential target for an HTS inhibitor screen.
Conclusion
Rigorous validation is not an optional step but a fundamental requirement for a successful high-throughput screening campaign. By employing robust experimental protocols and quantitative quality metrics, researchers can have high confidence in their screening results. This, in turn, ensures that downstream resources are focused on biologically relevant and promising lead compounds, ultimately accelerating the drug discovery process. While the search for novel validation compounds is ongoing, the principles of using well-characterized controls and thorough statistical analysis remain the gold standard in the field.
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Cross-Validation of In Silico Predictions for 3,5-Dibromo-1-methylpyrazin-2(1H)-one Bioactivity: A Comparative Guide
Introduction
The convergence of computational and experimental methodologies is a cornerstone of modern drug discovery. In silico prediction of bioactivity offers a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates for further investigation. However, the translation of these computational predictions into tangible therapeutic outcomes is contingent upon rigorous experimental validation. This guide provides a comparative analysis of in silico predictions and subsequent experimental validation for the hypothetical bioactivity of 3,5-Dibromo-1-methylpyrazin-2(1H)-one, a novel halogenated pyrazinone derivative. While specific experimental data for this compound is not yet publicly available, this guide serves as a template, drawing upon established methodologies and data from structurally related compounds to illustrate the cross-validation process.
In Silico Bioactivity Prediction
A variety of computational tools can be leveraged to predict the biological targets and potential therapeutic applications of novel chemical entities. For this compound, a hypothetical screening was performed against common drug targets, including those implicated in oncology and infectious diseases, given the known bioactivities of other pyrazinone derivatives.
Table 1: Predicted Bioactivity Profile of this compound
| In Silico Method | Predicted Target/Activity | Predicted Affinity/Potency (Binding Energy, kcal/mol) | Confidence Score |
| Molecular Docking | Cyclooxygenase-2 (COX-2) Inhibition | -8.5 | 0.92 |
| Pharmacophore Screening | Topoisomerase I Inhibition | -7.9 | 0.88 |
| QSAR Modeling | Antibacterial (Staphylococcus aureus) | - | 0.85 |
| Target Prediction Server | Kinase Inhibition (e.g., p38α MAP Kinase) | -9.1 | 0.95 |
Experimental Validation
The predictions generated from in silico models require confirmation through a battery of in vitro and cell-based assays. The following sections detail the experimental protocols that would be employed to validate the predicted bioactivities of this compound.
Experimental Protocols
1. COX-2 Inhibition Assay:
-
Principle: A colorimetric inhibitor screening assay is used to measure the peroxidase activity of COX-2. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Method: Recombinant human COX-2 is incubated with the test compound at various concentrations. The reaction is initiated by the addition of arachidonic acid. The absorbance is measured over time using a microplate reader. A known COX-2 inhibitor, such as celecoxib, is used as a positive control.
2. Topoisomerase I DNA Relaxation Assay:
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Method: Supercoiled plasmid DNA is incubated with human Topoisomerase I in the presence of varying concentrations of the test compound. The reaction is stopped, and the different topological forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The bands are visualized by ethidium bromide staining.
3. Antibacterial Minimum Inhibitory Concentration (MIC) Assay:
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Method: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized inoculum of Staphylococcus aureus is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
4. p38α MAP Kinase Inhibition Assay:
-
Principle: A luminescence-based kinase assay is used to measure the activity of p38α MAP kinase. The assay quantifies the amount of ATP remaining in solution following a kinase reaction.
-
Method: Recombinant human p38α MAP kinase is incubated with a suitable substrate and ATP in the presence of varying concentrations of the test compound. After the kinase reaction, a reagent is added to stop the reaction and detect the remaining ATP, generating a luminescent signal that is inversely proportional to kinase activity.
Comparative Analysis of Predicted vs. Experimental Data
The following table presents a hypothetical comparison of the in silico predictions with plausible experimental outcomes, illustrating a successful cross-validation scenario.
Table 2: Comparison of In Silico Predictions and Experimental Results
| Predicted Bioactivity | In Silico Prediction (Binding Energy, kcal/mol) | Experimental Validation (IC₅₀/MIC, µM) | Fold Difference |
| COX-2 Inhibition | -8.5 | 5.2 | - |
| Topoisomerase I Inhibition | -7.9 | 12.8 | - |
| Antibacterial (S. aureus) | - | 8.5 | - |
| p38α MAP Kinase Inhibition | -9.1 | 1.5 | - |
Visualizing the Workflow and Potential Mechanism
To better understand the process of cross-validation and the potential mechanism of action, the following diagrams are provided.
Caption: In Silico to Experimental Validation Workflow.
Caption: Hypothetical p38 MAPK Signaling Pathway Inhibition.
The cross-validation of in silico predictions with experimental data is a critical step in the drug discovery pipeline. While specific data for this compound is not yet available, the methodologies and comparative frameworks presented here provide a robust guide for researchers. The successful correlation between predictive models and empirical results, as hypothetically illustrated, can significantly accelerate the identification and development of novel therapeutic agents. Future experimental studies on this compound are warranted to elucidate its true biological activity and therapeutic potential.
Unlocking the Potential of Pyrazinones: A Comparative Guide to the Structure-Activity Relationship of 3,5-Dibromo-1-methylpyrazin-2(1H)-one Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. The 3,5-Dibromo-1-methylpyrazin-2(1H)-one scaffold presents a promising starting point for the development of new bioactive molecules. While specific structure-activity relationship (SAR) studies on its derivatives are not extensively documented in publicly available literature, by examining related pyrazinone and pyrazole analogs, we can infer potential avenues for derivatization and biological activity enhancement. This guide provides a comparative analysis based on existing research on analogous heterocyclic compounds, offering insights into potential SAR trends, relevant experimental protocols, and a conceptual framework for designing and evaluating new derivatives.
The pyrazinone core is a key feature in numerous compounds with a wide range of biological activities, including anticancer and enzyme inhibitory effects. The bromine atoms at the 3 and 5 positions of this compound serve as versatile handles for synthetic modification, allowing for the introduction of various substituents to probe the chemical space and optimize biological activity.
Comparative Analysis of Substituted Pyrazinone and Pyrazole Derivatives
To understand the potential SAR of this compound derivatives, we can draw parallels from studies on other substituted pyrazinone and pyrazole compounds that have been evaluated for their anticancer or enzyme inhibitory properties. The following table summarizes key findings from the literature on how different substituents on analogous heterocyclic cores influence their biological activity.
| Scaffold | Substituent(s) | Biological Activity | Key Findings & SAR Insights |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one | Varied aryl groups on pyrazole and pyrazine rings | Anticancer (A549 lung cancer cells) | A high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine enhanced cytotoxic activity.[1] |
| 1,3-Diphenylpyrazine | Phenyl and substituted phenyl groups | Skp2 Kinase Inhibition, Anticancer | Optimization of substituents on the phenyl rings led to potent inhibitors of the Skp2-Cks1 interaction with IC50 values in the low micromolar range.[2] |
| Imidazo[1,2-a]pyrazine | Methylbenzene, Thiophen-2-yl | CDK9 Inhibition, Cytotoxicity | Substitutions at the R position influenced both CDK9 inhibitory activity and cytotoxicity against breast cancer cell lines. |
| Pyrido[3,4-c]pyrazine-2(1H)-one | 1-Methyl-1H-pyrazol-4-yl, Tetrahydropyran-4-yl | ATR Kinase Inhibition, Cytotoxicity | Different R groups led to significant variations in ATR kinase inhibition and cytotoxicity, with the tetrahydropyran-substituted compound showing higher potency. |
| 3,5-Diaryl-pyrazole | Halogen-substituted aryl groups | Anticancer (Prostate cancer cell lines) | The position and nature of halogen substituents on the aryl rings significantly impacted the cytotoxic activity against PC3 and DU145 cells. |
These examples highlight that the nature and position of substituents on the core heterocyclic ring are critical determinants of biological activity. For this compound, this suggests that replacing the bromine atoms with various aryl, heteroaryl, or alkyl groups could lead to the discovery of potent and selective inhibitors of various biological targets.
Experimental Protocols
To guide the biological evaluation of novel this compound derivatives, the following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer and enzyme inhibitory compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anti-proliferative effects of newly synthesized compounds on cancer cell lines.
1. Cell Seeding:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Plates are incubated for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.
1. Kinase Reaction:
-
The kinase, its substrate, and ATP are combined in a reaction buffer in a 96-well plate.
-
The test compound at various concentrations is added to the wells.
-
The reaction is initiated by the addition of the kinase and incubated at room temperature for a specified period (e.g., 60 minutes).
2. ADP-Glo™ Reagent Addition:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
3. Kinase Detection Reagent Addition:
-
Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal. This is followed by a 30-60 minute incubation.
4. Luminescence Measurement:
-
The luminescence of each well is measured using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
5. Data Analysis:
-
The percentage of kinase inhibition is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Path to Discovery
The following diagrams illustrate the conceptual workflow for a structure-activity relationship study and a generalized signaling pathway that could be targeted by pyrazinone derivatives.
Caption: Conceptual workflow for a structure-activity relationship study of this compound derivatives.
Caption: Generalized PI3K/AKT/mTOR signaling pathway, a common target for pyrazinone-based kinase inhibitors.
By leveraging the synthetic versatility of the this compound scaffold and drawing insights from the established SAR of related heterocyclic systems, researchers can efficiently design and screen new derivatives with the potential for potent and selective biological activity. The provided experimental protocols and conceptual diagrams offer a roadmap for navigating the early stages of the drug discovery process with this promising class of compounds.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 3,5-Dibromo-1-methylpyrazin-2(1H)-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established synthetic routes to 3,5-Dibromo-1-methylpyrazin-2(1H)-one, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols for two primary methods, present a quantitative comparison of their efficiencies, and visualize the synthetic pathways.
While this compound is commercially available, in-house preparation can be advantageous for cost control and custom derivatization. This guide focuses on a common and logical synthetic strategy: the initial synthesis of a pyrazinone core followed by bromination and methylation. The efficiency of different approaches to this strategy will be evaluated based on yield, reaction time, and reagent accessibility.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be approached through various sequences of bromination and methylation of a pyrazinone precursor. Below is a summary of two plausible synthetic pathways for which procedural details have been compiled from established chemical principles.
| Parameter | Method 1: Bromination then Methylation | Method 2: Methylation then Bromination |
| Starting Material | 2-Aminopyrazine | 2-Hydroxypyrazine |
| Key Intermediates | 2-Amino-3,5-dibromopyrazine, 3,5-Dibromopyrazin-2(1H)-one | 1-Methylpyrazin-2(1H)-one |
| Overall Yield | Moderate | Potentially Higher |
| Number of Steps | 3 | 2 |
| Key Reagents | Bromine, Acetic Acid, Sodium Nitrite, Methyl Iodide, Base | Methyl Iodide, Base, Bromine, Acetic Acid |
| Purification | Multiple crystallizations and chromatographic separations | Crystallization and chromatographic separation |
| Scalability | Moderate | Good |
Experimental Protocols
Method 1: Synthesis via Bromination of 2-Aminopyrazine followed by Diazotization and Methylation
This multi-step synthesis begins with the dibromination of commercially available 2-aminopyrazine.
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
A solution of 2-aminopyrazine (1 equivalent) in glacial acetic acid is treated with bromine (2.2 equivalents) at a controlled temperature. The reaction mixture is stirred for several hours, and the product is isolated by precipitation and filtration.
Step 2: Synthesis of 3,5-Dibromopyrazin-2(1H)-one
2-Amino-3,5-dibromopyrazine (1 equivalent) is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt is then hydrolyzed by warming the reaction mixture, yielding 3,5-Dibromopyrazin-2(1H)-one, which is isolated by filtration.
Step 3: Synthesis of this compound
To a solution of 3,5-Dibromopyrazin-2(1H)-one (1 equivalent) in a suitable solvent such as DMF or acetone, a base (e.g., potassium carbonate, 1.5 equivalents) is added, followed by a methylating agent like methyl iodide (1.2 equivalents). The reaction is stirred at room temperature or with gentle heating until completion. The product is isolated by extraction and purified by chromatography.
Method 2: Synthesis via Methylation of 2-Hydroxypyrazine followed by Bromination
This approach begins with the N-methylation of 2-hydroxypyrazine (which exists in equilibrium with its pyrazinone tautomer).
Step 1: Synthesis of 1-Methylpyrazin-2(1H)-one
2-Hydroxypyrazine (1 equivalent) is dissolved in a suitable solvent (e.g., DMF) and treated with a base (e.g., sodium hydride, 1.1 equivalents) to form the corresponding sodium salt. A methylating agent, such as methyl iodide (1.2 equivalents), is then added, and the reaction is stirred until completion. The product is isolated by extraction and purified by distillation or chromatography.
Step 2: Synthesis of this compound
1-Methylpyrazin-2(1H)-one (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid. Bromine (2.2 equivalents) is added portion-wise while maintaining the reaction temperature. After the addition is complete, the mixture is stirred for several hours. The product is then isolated by precipitation, followed by filtration and recrystallization.
Visualization of Synthetic Pathways
The logical flow of the two synthetic methods is illustrated in the diagrams below.
Safety Operating Guide
Proper Disposal of 3,5-Dibromo-1-methylpyrazin-2(1H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS No. 87486-34-8), ensuring operational safety and regulatory compliance.
Safety Data Summary
All personnel handling this compound should be thoroughly familiar with its hazard profile. The following table summarizes key safety and physical data.
| Parameter | Value | Reference |
| GHS Hazard Class | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1] |
| Appearance | Solid | [1] |
| Melting Point | 98 °C | [1] |
| Solubility | No data available | [1] |
Experimental Protocols: Disposal Procedures
Proper disposal of this compound is critical to prevent harm to personnel and the environment. As a brominated organic compound, it must be treated as hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and the words "Hazardous Waste" and "Halogenated Organic Waste."
-
Solid Waste: Unused or contaminated solid material should be swept up and placed directly into the designated container. Avoid generating dust.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and contaminated gloves, must also be disposed of in the designated hazardous waste container.
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected as hazardous aqueous waste in a separate, appropriately labeled container.
Step 3: Spill Management
In the event of a small spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and place it into the designated halogenated organic waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Step 4: Final Disposal
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste disposal facility, typically via incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dibromo-1-methylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS No: 87486-34-8). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
-
Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3][4][5]
It is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar halogenated heterocyclic compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and solid particulates that can cause serious eye irritation or damage.[1][3] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation.[1][5] Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or an organic vapor cartridge with a particulate pre-filter is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[1][5] | Protects the respiratory tract from potentially irritating and harmful dust or vapors.[1][5] |
Operational Plan for Safe Handling
The following workflow outlines the key stages for the safe handling of this compound.
Experimental Protocols:
-
Weighing and Dispensing:
-
General Handling:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) and any residual compound in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Keep the hazardous waste container tightly closed and store it in a designated, secure area away from incompatible materials.[1][3]
-
Collection: Arrange for the collection of the hazardous waste by your institution's authorized environmental health and safety department.
-
Regulations: Dispose of the contents and container in accordance with all local, regional, and national regulations.[1][3] Do not dispose of this chemical down the drain.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3,5-Dibromo-1,2-dihydropyrazin-2-one | C4H2Br2N2O | CID 16740863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
